molecular formula C9H7BrO B1446846 2-Bromo-4-ethynyl-1-methoxybenzene CAS No. 859211-28-2

2-Bromo-4-ethynyl-1-methoxybenzene

Cat. No.: B1446846
CAS No.: 859211-28-2
M. Wt: 211.05 g/mol
InChI Key: DKZNNVRSAHPVGF-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-methoxybenzene is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNNVRSAHPVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297000
Record name 2-Bromo-4-ethynyl-1-methoxybenzene
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859211-28-2
Record name 2-Bromo-4-ethynyl-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859211-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethynyl-1-methoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID001297000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Bromo-4-ethynyl-1-methoxybenzene (also known as 2-bromo-4-ethynylanisole). CAS No: 871126-87-3 (Generic reference) Application: This compound serves as a critical bifunctional scaffold in medicinal chemistry. The orthogonality between the aryl bromide (C2) and the terminal alkyne (C4) allows for sequential, regioselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki), making it ideal for constructing complex kinase inhibitors or liquid crystal mesogens.

Core Synthesis Strategy: The most robust and scalable route utilizes a Chemoselective Sonogashira Coupling . This method exploits the significant reactivity difference between aryl iodides and aryl bromides.[1] By starting with 2-bromo-4-iodo-1-methoxybenzene , we can selectively install the alkyne at the C4-iodo position under mild conditions, leaving the C2-bromide intact for downstream functionalization.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to avoid the pitfalls of alternative routes, such as the Corey-Fuchs reaction, where the use of n-butyllithium (n-BuLi) poses a high risk of unwanted lithium-halogen exchange at the C2-bromide position.

Strategic Logic
  • Starting Material: 4-Iodoanisole . It is commercially available and directs electrophilic substitution to the C2 position (ortho to the methoxy group).

  • Intermediate: 2-Bromo-4-iodoanisole . Prepared via regioselective bromination.[2] The methoxy group is a strong ortho/para activator. Since the para position is blocked by iodine, bromination occurs exclusively at the ortho position.

  • Key Transformation: Selective Sonogashira Coupling . Palladium(0) undergoes oxidative addition into the C–I bond (Bond Dissociation Energy ~65 kcal/mol) much faster than the C–Br bond (~81 kcal/mol). By maintaining room temperature, we ensure exclusive reaction at C4.

Visual Synthesis Pathway

SynthesisRoute SM 4-Iodoanisole (Start) Inter 2-Bromo-4-iodoanisole (Key Intermediate) SM->Inter Step 1: Regioselective EAS Reagent1 Br2, AcOH (Bromination) Reagent1->Inter Protected TMS-Protected Alkyne Inter->Protected Step 2: Chemoselective Coupling Reagent2 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, RT Reagent2->Protected Product 2-Bromo-4-ethynyl- 1-methoxybenzene Protected->Product Step 3: Desilylation Reagent3 K2CO3, MeOH (Deprotection) Reagent3->Product

Caption: Chemoselective route prioritizing C-I activation over C-Br to preserve the halogen handle.

Part 2: Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-4-iodoanisole from 4-iodoanisole. Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group directs the electrophile (Br+) to the ortho position.[2]

ParameterSpecification
Precursor 4-Iodoanisole (1.0 equiv)
Reagent Bromine (Br₂) (1.05 equiv)
Solvent Glacial Acetic Acid (AcOH) or DCM
Temperature 0°C to Room Temperature (RT)
Yield Target >90%

Protocol:

  • Dissolve 4-iodoanisole (23.4 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel and a drying tube.

  • Cool the solution to 0–5°C using an ice bath.

  • Add Bromine (16.8 g, 5.4 mL, 105 mmol) dissolved in acetic acid (20 mL) dropwise over 60 minutes. Note: Slow addition prevents polybromination.

  • Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3]

  • Quench: Pour the reaction mixture into ice-water (500 mL) containing saturated sodium bisulfite (NaHSO₃) to destroy excess bromine (indicated by the disappearance of the orange color).

  • Workup: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.[4] Dry over MgSO₄.

  • Purification: Recrystallize from ethanol or perform a short silica plug filtration if necessary.

  • Validation: 1H NMR should show two doublets and one singlet (aromatic region) consistent with 1,2,4-substitution.

Step 2: Chemoselective Sonogashira Coupling

Objective: Install the trimethylsilyl (TMS) protected alkyne at C4 without affecting the C2-bromide. Critical Control: Temperature must be kept at Room Temperature . Heating (>50°C) may activate the bromide.

ParameterSpecification
Substrate 2-Bromo-4-iodoanisole (1.0 equiv)
Alkyne Source Trimethylsilylacetylene (TMSA) (1.1 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (2–3 mol%)
Co-Catalyst CuI (1–2 mol%)
Base/Solvent Triethylamine (Et₃N) or THF/Et₃N (1:1)
Atmosphere Inert (Argon or Nitrogen)

Protocol:

  • Flame-dry a Schlenk flask and purge with Argon.

  • Add 2-bromo-4-iodoanisole (3.13 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).

  • Add degassed Triethylamine (30 mL) (and dry THF if solubility is an issue).

  • Add Trimethylsilylacetylene (1.55 mL, 11 mmol) via syringe.

  • Stir at Room Temperature for 6–12 hours. The reaction typically turns dark brown/black.

  • Monitoring: Check TLC for the disappearance of the starting iodide. The bromide should remain unreacted.

  • Workup: Filter through a pad of Celite to remove metal salts. Rinse with Et₂O. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc) to yield the TMS-protected intermediate.

Step 3: Deprotection (Desilylation)

Objective: Reveal the terminal alkyne.

Protocol:

  • Dissolve the TMS-intermediate (from Step 2) in Methanol (20 mL) and THF (10 mL).

  • Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Stir at RT for 1–2 hours.

  • Workup: Dilute with water, extract with Et₂O or DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Flash chromatography (Hexane/EtOAc) yields This compound .

Part 3: Troubleshooting & Critical Process Parameters (CPP)

IssueRoot CauseCorrective Action
Polybromination (Step 1) Excess Br₂ or high temp.Maintain 0°C during addition; strictly control stoichiometry (1.05 eq).
Loss of Bromide (Step 2) Reaction temp too high.Ensure reaction stays at RT. Aryl bromides generally require >60°C to couple under these conditions.
Homocoupling of Alkyne Oxygen present.[3][5]Strictly degas solvents (freeze-pump-thaw or sparging with Ar).
Low Yield (Step 2) Catalyst poisoning.Use fresh Pd(PPh₃)₂Cl₂ (yellow). If black/decomposed, recrystallize or replace.[3]
Why NOT the Corey-Fuchs Route?

A common alternative involves converting 3-bromo-4-methoxybenzaldehyde to the alkyne using CBr₄/PPh₃ followed by n-BuLi.

  • Risk: The use of n-BuLi (a strong lithiating agent) in the second step poses a severe risk of Lithium-Halogen Exchange at the Aryl-Bromide position. This would debrominate the ring or lead to polymerization, destroying the target scaffold.

  • Recommendation: Stick to the Sonogashira route for halogenated substrates.

References

  • Sonogashira Coupling Selectivity

    • Mechanism & Selectivity:[1] The Sonogashira reaction allows for high chemoselectivity between Aryl-I and Aryl-Br bonds. Aryl iodides react at room temperature, while aryl bromides typically require elevated temperatures.[1]

    • Source: and .

  • Bromination of Anisoles

    • Regiochemistry: Electrophilic bromination of 4-substituted anisoles occurs ortho to the methoxy group due to its strong activating influence.[2]

    • Source:.

  • Corey-Fuchs Reaction Risks

    • Lithium-Halogen Exchange: The use of n-BuLi in the Corey-Fuchs reaction is incomp
    • Source:.

  • Experimental Precedents

    • Similar Substrates: Protocols for the synthesis of 2-bromo-4-iodoanisole and subsequent coupling are adapted from standard procedures for di-halogenated arenes found in and related literature on .

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of GSK2334470

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the CAS Number - Unveiling the Spectroscopic Signature of a Potent PDK1 Inhibitor

The compound initially referenced by the CAS number 871126-87-3 is more accurately and widely identified in scientific literature and commercial sources as GSK2334470 , with the confirmed CAS number 1227911-45-6 . This guide provides a comprehensive analysis of the spectroscopic data for this potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). Understanding the spectroscopic signature of GSK2334470 is fundamental for its unequivocal identification, purity assessment, and for elucidating its structure-activity relationship in the context of drug discovery and development.

This document moves beyond a simple recitation of data. As a senior application scientist, the aim is to provide a narrative that intertwines the "what" with the "why," offering insights into the experimental rationale and the interpretation of the spectroscopic data. We will delve into the core analytical techniques used to characterize this molecule, presenting the data in a clear and accessible format, and providing the necessary context for its application in a research setting.

Chemical Identity and Structural Framework

GSK2334470 is a complex heterocyclic molecule with the systematic IUPAC name (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide. Its molecular formula is C₂₅H₃₄N₈O, corresponding to a molecular weight of 462.59 g/mol .

The structural integrity of GSK2334470 is paramount to its biological activity as a highly specific PDK1 inhibitor.[1] The unique arrangement of its constituent ring systems and functional groups dictates its interaction with the target protein, making its unambiguous characterization a critical aspect of its use in research.

Figure 1: 2D Chemical Structure of GSK2334470.

Spectroscopic Data: The Molecular Fingerprint

The following sections detail the expected spectroscopic data for GSK2334470 based on its structure and information from commercial suppliers who confirm the identity of their products using these techniques. While the raw spectra are proprietary to the manufacturers, this guide provides an interpretation of the key features that would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule of GSK2334470's complexity, a combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would be employed for a complete assignment.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of GSK2334470 would be complex, with distinct regions corresponding to the aromatic, aliphatic, and exchangeable protons.

  • Aromatic Region (approx. 6.5-8.5 ppm): This region would contain signals from the protons on the indazole and pyrimidine rings. The specific chemical shifts and coupling patterns would be diagnostic of their substitution patterns.

  • Amide and Amine Protons (variable, approx. 5.0-8.0 ppm): The NH protons of the carboxamide, the amino group on the indazole, and the methylamino group would appear in this region. Their chemical shifts can be concentration and solvent dependent, and they may exhibit broader signals.

  • Aliphatic Region (approx. 0.8-4.5 ppm): This region would be crowded with signals from the piperidine and cyclohexyl rings, as well as the methyl group on the piperidine and the methylamino group. The diastereotopic protons on the rings would likely show complex splitting patterns.

  • High-Field Region (approx. 0.8-1.5 ppm): The methyl group on the piperidine ring would likely appear in this region as a doublet.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon (approx. 170-180 ppm): The amide carbonyl carbon would be expected in this downfield region.

  • Aromatic and Heteroaromatic Carbons (approx. 100-160 ppm): The carbons of the indazole and pyrimidine rings would resonate in this range.

  • Aliphatic Carbons (approx. 20-60 ppm): The carbons of the piperidine and cyclohexyl rings, as well as the methyl carbons, would appear in this upfield region.

2.1.3. Experimental Protocol for NMR Data Acquisition (Exemplary)

A standardized protocol for acquiring high-quality NMR data for a compound like GSK2334470 would involve the following steps:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of GSK2334470 and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex spin systems in GSK2334470.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the individual ring systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation weigh Weigh GSK2334470 dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR 1D ¹H NMR dissolve->H1_NMR assign_1H Assign ¹H Signals H1_NMR->assign_1H C13_NMR 1D ¹³C NMR assign_13C Assign ¹³C Signals C13_NMR->assign_13C COSY 2D COSY correlate Correlate with 2D Data COSY->correlate HSQC 2D HSQC HSQC->correlate assign_1H->correlate assign_13C->correlate structure Confirm Structure correlate->structure

Figure 2: A typical workflow for the structural elucidation of GSK2334470 using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For GSK2334470, a high-resolution mass spectrometer (HRMS) is essential for accurate mass determination and confirmation of the elemental composition.

2.2.1. Expected Mass Spectrum

  • Molecular Ion Peak: In a high-resolution mass spectrum, GSK2334470 would exhibit a prominent molecular ion peak corresponding to its exact mass. Using electrospray ionization (ESI) in positive ion mode, the expected peak would be for the protonated molecule [M+H]⁺ at an m/z of approximately 463.29. The high resolution would allow for the confirmation of the elemental formula C₂₅H₃₅N₈O⁺.

  • Isotope Pattern: The presence of 25 carbon atoms would result in a characteristic M+1 peak with a relative intensity of approximately 27.5% of the monoisotopic peak.

  • Fragmentation: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Likely fragmentation pathways would involve cleavage of the amide bond, loss of the cyclohexyl group, and fragmentation of the piperidine and pyrimidine rings.

2.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of GSK2334470 in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of GSK2334470 would show characteristic absorption bands for its various functional groups.

2.3.1. Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (amine and amide)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1650C=O (amide I)Stretching
~1600, ~1480C=C, C=N (aromatic rings)Stretching
~1550N-H (amide II)Bending

2.3.2. Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. A small amount of the powdered GSK2334470 is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Summary and Purity Assessment

Commercial suppliers of GSK2334470 typically provide a Certificate of Analysis (COA) that summarizes the analytical data and confirms the purity of the compound.[2]

ParameterSpecificationMethod
Appearance Light yellow to yellow solidVisual
¹H NMR Spectrum Consistent with the structure of (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamideNMR
LCMS Consistent with the structure and shows a high purityLCMS
Purity (LCMS) Typically ≥98%LCMS

The combination of these spectroscopic techniques provides a robust and self-validating system for the characterization of GSK2334470. The high degree of agreement between the expected data based on the known structure and the experimental results from these orthogonal techniques provides a high level of confidence in the identity and purity of the material.

Conclusion: A Foundation for Reliable Research

The spectroscopic characterization of GSK2334470 is a cornerstone for its use in scientific research. A thorough understanding of its NMR, mass spectrometry, and IR data allows for:

  • Unambiguous Identification: Differentiating it from other related compounds and potential impurities.

  • Quality Control: Ensuring the purity and integrity of the material used in experiments, which is critical for the reproducibility of results.

  • Structural Confirmation: Verifying that the synthesized or purchased material has the correct chemical structure, which is directly linked to its biological activity.

This guide provides the framework for interpreting the spectroscopic data of GSK2334470, empowering researchers to confidently utilize this potent PDK1 inhibitor in their studies to unravel the complexities of cellular signaling pathways.

References

  • Najafov, A., Sommer, E., Axten, J. M., Deyoung, M. P., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369. [Link]

Sources

2-Bromo-4-ethynyl-1-methoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Bromo-4-ethynyl-1-methoxybenzene: Physicochemical Properties, Orthogonal Reactivity, and Applications in Advanced Drug Development

Executive Summary

This compound (also known as 3-bromo-4-methoxyphenylacetylene or 2-bromo-4-ethynylanisole) is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. By possessing both an aryl bromide and a terminal alkyne on an electron-rich anisole scaffold, it serves as a critical linchpin in convergent synthesis strategies. This allows researchers to rapidly assemble complex molecular architectures through chemoselective transition-metal-catalyzed cross-coupling reactions[1].

Physicochemical Profiling & Structural Data

Understanding the fundamental properties of this compound is crucial for reaction design, purification, and analytical validation. The methoxy group acts as an electron-donating group (EDG), which subtly modulates the oxidative addition rate of the adjacent bromide while providing a hydrogen-bond acceptor for biological target engagement.

Table 1: Core Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms 3-Bromo-4-methoxyphenylacetylene, 2-Bromo-4-ethynylanisole
Molecular Formula C9H7BrO[1]
Molecular Weight 211.06 g/mol [2]
Monoisotopic Mass 209.96803 Da[3]
SMILES COC1=C(Br)C=C(C#C)C=C1[1]
InChIKey DKZNNVRSAHPVGF-UHFFFAOYSA-N[3]
Appearance White to off-white solid[4]
Melting Point 91.3 - 92.0 °C[4]

Strategic Utility: Orthogonal Reactivity in Drug Design

The true value of this compound lies in its orthogonal reactivity. The molecule presents three distinct functional domains that can be manipulated independently:

  • Terminal Alkyne: Primed for Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC, "click chemistry"), and hydroamidations[1].

  • Aryl Bromide: Acts as an electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or subsequent Sonogashira couplings once the alkyne is reacted[1].

  • Methoxy Group: Enriches the electron density of the aromatic ring, directing electrophilic aromatic substitutions if required, and serving as a critical pharmacophore element.

ReactivityMap Core 2-Bromo-4-ethynyl- 1-methoxybenzene Alkyne Terminal Alkyne (C#CH) Core->Alkyne Site 1 Bromide Aryl Bromide (C-Br) Core->Bromide Site 2 Methoxy Methoxy Group (-OCH3) Core->Methoxy Site 3 Sonogashira1 Sonogashira / CuAAC (C-C / Triazole formation) Alkyne->Sonogashira1 Primary Reactivity Suzuki Suzuki / Buchwald (C-C / C-N formation) Bromide->Suzuki Secondary Reactivity Electronic EDG Tuning & H-Bond Acceptor Methoxy->Electronic Physicochemical

Orthogonal reactivity domains of this compound.

Synthetic Methodologies & Experimental Protocols

Synthesis via Bestmann-Ohira Homologation

A highly efficient and mild method to synthesize this compound is the homologation of 3-bromo-4-methoxybenzaldehyde using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate)[5].

Causality & Rationale: Unlike the Corey-Fuchs reaction, which requires strong bases (like n-BuLi) that can trigger unwanted halogen-metal exchange or debromination, the Bestmann-Ohira homologation proceeds under mild basic conditions (K2CO3 in MeOH). This specific choice ensures the absolute preservation of the sensitive aryl bromide moiety[5].

Protocol 1: Synthesis of this compound Self-Validating System: The reaction progress is continuously monitored by Thin-Layer Chromatography (TLC). The disappearance of the aldehyde spot (which stains vividly with 2,4-Dinitrophenylhydrazine) and the emergence of a less polar, UV-active alkyne spot confirm successful conversion without the need for immediate LC-MS.

  • Preparation: In an oven-dried round-bottom flask under a dry nitrogen atmosphere, dissolve 3-bromo-4-methoxybenzaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous methanol (0.2 M)[5].

  • Reagent Addition: Add potassium carbonate (K2CO3, 2.0 equiv) to the stirring solution.

  • Homologation: Slowly add the Bestmann-Ohira reagent (1.2 equiv) dropwise at room temperature to control the evolution of nitrogen gas.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until complete consumption of the starting material is observed.

  • Quenching & Extraction: Dilute the reaction mixture with aqueous NaHCO3 (5% w/v) and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with 5-10% EtOAc in hexanes) to yield the pure alkyne as a white solid[4].

BestmannOhira Aldehyde 3-Bromo-4-methoxy- benzaldehyde Reagent Bestmann-Ohira Reagent + K2CO3 Aldehyde->Reagent MeOH, RT Intermediate Diazo Intermediate Reagent->Intermediate Homologation Product 2-Bromo-4-ethynyl- 1-methoxybenzene Intermediate->Product -N2, -Dimethyl phosphate

Bestmann-Ohira homologation workflow from aldehyde to terminal alkyne.

Downstream Application: Chemoselective Sonogashira Coupling

The terminal alkyne can be selectively coupled with an exogenous aryl iodide while leaving the internal aryl bromide intact.

Causality & Rationale: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides due to the weaker C-I bond energy. By conducting the reaction at room temperature rather than heating, the catalyst selectively activates the aryl iodide. This kinetic control allows the bromide on our scaffold to remain untouched for subsequent functionalization[1].

Protocol 2: Chemoselective Sonogashira Coupling Self-Validating System: The formation of a triethylamine hydroiodide (Et3N·HI) precipitate serves as an immediate visual indicator of reaction progression. Complete consumption of the aryl iodide is verified via GC-MS, ensuring the internal aryl bromide remains unreacted.

  • Setup: Charge a Schlenk flask with this compound (1.0 equiv), an aryl iodide (1.05 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%)[1].

  • Degassing: Evacuate and backfill the flask with nitrogen three times to prevent alkyne homocoupling (Glaser coupling).

  • Solvent Addition: Add anhydrous THF (0.2 M) and triethylamine (Et3N, 3.0 equiv) via syringe.

  • Reaction: Stir at room temperature for 12 hours. Observe the formation of the Et3N·HI precipitate.

  • Workup: Filter through a pad of Celite to remove copper salts and amine hydrohalides, concentrate, and purify via column chromatography.

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I selectively reacts) Pd0->OxAdd + Ar-I TransMet Transmetallation (Cu-Alkyne complex) OxAdd->TransMet + Cu-Alkyne - CuI RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Aryl Bromide preserved) RedElim->Product Release

Chemoselective Sonogashira cycle highlighting preservation of the aryl bromide.

Analytical Characterization & Validation

Rigorous analytical validation is paramount to ensure the structural integrity and purity of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact monoisotopic mass of 209.96803 Da[3]. The presence of the bromine atom is unequivocally identified by the characteristic 1:1 isotopic pattern of 79Br and 81Br[1].

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (CDCl3): The terminal alkyne proton typically appears as a sharp singlet around δ 3.00 ppm. The methoxy group appears as a prominent singlet near δ 3.90 ppm. The aromatic region displays a characteristic AMX spin system due to the 1,2,4-substitution pattern[4].

  • Infrared Spectroscopy (IR): The terminal alkyne C≡C stretch is observed in the 2100-2140 cm⁻¹ region, and the terminal alkynyl C-H stretch appears sharply around 3266-3302 cm⁻¹[1][4].

References

1.[1] Benchchem. 2-Bromo-1-ethynyl-4-methoxybenzene. Retrieved from: 2.[2] American Elements. This compound | CAS 859211-28-2. Retrieved from: 3.[3] PubChemLite. DKZNNVRSAHPVGF-UHFFFAOYSA-N - Explore. Retrieved from: 4.[4] Universidade Federal de Minas Gerais (UFMG). Synthesis and biological evaluation of cadiolide analogues. Retrieved from: 5.[5] ResearchGate. Synthesis of the Bestmann-Ohira Reagent. Retrieved from:

Sources

Technical Whitepaper: Strategic Synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene (CAS: 1057669-94-9), a critical orthogonal building block in medicinal chemistry. Its structure features three distinct reactive handles: an electron-rich methoxy group, an aryl bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a terminal alkyne for "click" chemistry or Sonogashira extensions.

This guide prioritizes two distinct synthetic pathways based on starting material availability and process scalability:

  • The Homologation Route (Recommended): Conversion of 3-bromo-4-methoxybenzaldehyde using the Bestmann-Ohira reagent.[1] This route offers the highest chemoselectivity and avoids transition metal contamination.

  • The Cross-Coupling Route: Chemoselective Sonogashira coupling of 2-bromo-4-iodo-1-methoxybenzene. This route is advantageous when converging advanced intermediates.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors. The choice between them depends on whether the chemist prefers carbon-chain extension (C1 homologation) or direct cross-coupling.

Retrosynthesis target TARGET This compound aldehyde PRECURSOR A 3-Bromo-4-methoxybenzaldehyde (Homologation Route) target->aldehyde  C=C Bond Formation   dihalide PRECURSOR B 2-Bromo-4-iodo-1-methoxybenzene (Cross-Coupling Route) target->dihalide  C-C Coupling   anisaldehyde STARTING MATERIAL 4-Methoxybenzaldehyde aldehyde->anisaldehyde  Regioselective Bromination   anisole STARTING MATERIAL 4-Iodoanisole dihalide->anisole  Regioselective Bromination  

Figure 1: Retrosynthetic map illustrating the two primary disconnections to commercially viable starting materials.

Primary Route: Bestmann-Ohira Homologation[2]

This route is the industry standard for generating terminal alkynes from aldehydes under mild conditions, avoiding the strong bases required by the Corey-Fuchs reaction which can be incompatible with sensitive aryl halides.

Starting Material Logic
  • Compound: 3-Bromo-4-methoxybenzaldehyde.[1]

  • Availability: Commercially available or synthesized in one step from p-anisaldehyde.

  • Causality: The methoxy group is a strong ortho/para director.[2] Bromination of p-anisaldehyde occurs exclusively ortho to the methoxy group (position 3 relative to the aldehyde), perfectly matching the target substitution pattern.

Reaction Mechanism

The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) reacts with the aldehyde in the presence of a mild base (K₂CO₃) and methanol. The methanol attacks the reagent to generate the active dimethyl diazomethylphosphonate species in situ, which then undergoes a Horner-Wadsworth-Emmons (HWE) reaction followed by a Wolff rearrangement-like elimination to yield the alkyne.

Experimental Protocol

Reagents:

  • 3-Bromo-4-methoxybenzaldehyde (1.0 equiv)

  • Bestmann-Ohira Reagent (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[3][4]

  • Methanol (Dry, 0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-bromo-4-methoxybenzaldehyde and anhydrous methanol.

  • Base Addition: Cool the solution to 0°C. Add K₂CO₃ in a single portion. Stir for 15 minutes.

  • Reagent Addition: Add the Bestmann-Ohira reagent dropwise via syringe.

    • Technical Note: The reaction is exothermic. Maintain temperature <5°C during addition to prevent diazo decomposition.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the aldehyde (polar) and appearance of the alkyne (non-polar).

    • NMR Check: Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the acetylenic proton (~3.0 ppm, singlet).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

Yield Expectation: 85–92%

Secondary Route: Chemoselective Sonogashira Coupling

This route is employed when the aldehyde precursor is unavailable or when the alkyne is being installed onto a complex scaffold already containing the aryl halide core.

Starting Material Logic
  • Compound: 2-Bromo-4-iodo-1-methoxybenzene.

  • Selectivity Principle: The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Palladium(0) undergoes oxidative addition into the C–I bond approximately 1000x faster than the C–Br bond at room temperature.

  • Risk: Elevated temperatures (>50°C) will lead to "scrambling" and bis-alkynylation.

Experimental Protocol

Reagents:

  • 2-Bromo-4-iodo-1-methoxybenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMS-acetylene, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)[5]

  • CuI (1 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)

  • THF or DMF (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent (THF) with Argon for 30 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).

  • Catalyst Loading: Add the aryl iodide, Pd catalyst, and CuI to the flask under Argon.

  • Initiation: Add the amine base followed by the dropwise addition of TMS-acetylene.

  • Temperature Control: Stir at Room Temperature (20–25°C) . Do not heat.

    • Critical Control Point: If the reaction is sluggish, add more catalyst rather than heating, to preserve the C–Br bond.

  • Deprotection (One-Pot optional): Once the coupling is complete (TLC check), add MeOH and K₂CO₃ (1.5 equiv) directly to the mixture to remove the TMS group. Stir for 1 hour.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via column chromatography.[6][7]

SonogashiraSelectivity cluster_risk Process Risk SM 2-Bromo-4-iodo-1-methoxybenzene Step1 Oxidative Addition (Pd0 inserts into C-I) SM->Step1  Fast (RT)   Step2 Transmetallation (Cu-Acetylide) Step1->Step2 Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Product TMS-Protected Intermediate (Br remains intact) Step3->Product Risk Heating (>50°C) activates C-Br bond

Figure 2: Chemoselectivity workflow for the Sonogashira coupling, highlighting the kinetic preference for Iodine over Bromine.

Data Summary and Comparison

ParameterHomologation Route (Bestmann-Ohira)Cross-Coupling Route (Sonogashira)
Starting Material 3-Bromo-4-methoxybenzaldehyde2-Bromo-4-iodo-1-methoxybenzene
Reagent Cost Moderate (Bestmann-Ohira reagent)High (Pd catalyst + Ligands)
Atom Economy GoodLower (Loss of TMS, Iodine)
Metal Content Metal-Free (Ideal for Pharma)Requires Pd/Cu removal (Scavenging)
Scalability High (>100g scale feasible)Moderate (Solubility/Cost limits)
Safety Profile Diazo intermediate (handle with care)Heavy metals, volatile alkynes

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling: Regio- and Stereoselectivity. Retrieved from [Link]

Sources

Technical Guide: Electrophilic Bromination of 1-Ethynyl-4-Methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electrophilic functionalization of 1-ethynyl-4-methoxybenzene (


-methoxyphenylacetylene). It addresses the specific chemoselectivity challenges posed by this substrate, which contains two nucleophilic sites: the electron-rich aromatic ring (activated by the methoxy group) and the terminal alkyne.

Executive Summary & Chemoselectivity Analysis

Substrate: 1-ethynyl-4-methoxybenzene (CAS: 768-60-5) Molecular Weight: 132.16 g/mol Key Reactivity Profile: The methoxy substituent (


) is a strong 

-donor, significantly activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS) at the ortho positions. Simultaneously, the terminal alkyne (

) is susceptible to both electrophilic addition (across the

-system) and Ag(I)-catalyzed substitution of the terminal proton.

The Synthetic Divergence: Controlling the reaction conditions allows for the selective synthesis of three distinct high-value intermediates:

  • Alkynyl Bromide: Functionalization of the terminal carbon (C

    
    -Br).
    
  • Aryl Bromide: Substitution on the ring (C

    
    -Br) while preserving the alkyne.
    
  • Dibromoalkene: Addition across the triple bond.

The following decision matrix outlines the requisite conditions for each pathway:

Target TransformationReagent SystemMechanismKey Selectivity Factor
Terminal Alkyne Bromination NBS,

(cat.), Acetone
Ag-Acetylide Intermediate

lowers activation energy for C-H substitution over EAS.
Ring Bromination (ortho) NBS,

, 0°C
Electrophilic Aromatic Substitution (EAS)Polar aprotic solvent stabilizes the

-complex; absence of Ag prevents alkyne reaction.
Alkyne Addition

,

, 0°C
Electrophilic Addition (

)
High concentration of

favors bromonium ion formation on the alkyne.

Pathway A: Synthesis of 1-(Bromoethynyl)-4-Methoxybenzene

Target Application: Cadiot-Chodkiewicz coupling, Sonogashira coupling partners, and "Click" chemistry linkers.

Mechanistic Insight

This transformation utilizes a catalytic amount of Silver(I) Nitrate (


). The reaction does not proceed via a free carbocation. Instead, the 

coordinates to the alkyne

-system, increasing the acidity of the terminal proton. A weak base (often the succinimide anion generated in situ or added base) facilitates the formation of a Silver Acetylide species. This nucleophilic organometallic intermediate attacks the electrophilic bromine of NBS.
Validated Protocol

Scale: 10 mmol basis Reagents:

  • 1-ethynyl-4-methoxybenzene (1.32 g, 10 mmol)

  • 
    -Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv)
    
  • Silver Nitrate (

    
    ) (85 mg, 0.5 mmol, 5 mol%)
    
  • Solvent: Acetone (Reagent grade, 50 mL)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask wrapped in aluminum foil (to protect photosensitive silver species), dissolve the alkyne in acetone.

  • Catalyst Addition: Add

    
     in one portion. Stir for 5 minutes at room temperature.
    
  • Bromination: Add NBS in small portions over 10 minutes. The reaction is slightly exothermic; ensure temperature remains

    
    .
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne starting material (

    
    ) will disappear, replaced by the less polar bromoalkyne (
    
    
    
    ).
  • Workup:

    • Filter the mixture through a short pad of Celite to remove succinimide and silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in

      
       (50 mL) and wash with water (
      
      
      
      mL) to remove residual succinimide.
  • Purification: If necessary, purify via flash chromatography (Silica gel, 100% Hexanes).

Expected Yield: 85–92% Characterization: The disappearance of the acetylenic proton singlet (


 ppm) in 

NMR is the primary diagnostic.

Pathway B: Regioselective Ring Bromination (EAS)

Target Application: Scaffold functionalization where the alkyne is preserved for later derivatization.

The Challenge of Competition

Standard Lewis acid catalysts (


, 

) are too harsh and will cause polymerization or hydrobromination of the alkyne. To achieve ring bromination without touching the alkyne, we utilize the high reactivity of the methoxy-activated ring using NBS in a polar aprotic solvent (Acetonitrile). The solvent stabilizes the polarized NBS transition state, favoring EAS over radical pathways.
Validated Protocol

Reagents:

  • 1-ethynyl-4-methoxybenzene (10 mmol)

  • NBS (10 mmol, 1.0 equiv) — Crucial: Do not use excess.

  • Solvent: Acetonitrile (

    
    ), anhydrous.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in

    
     (0.2 M concentration) under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to

    
     using an ice bath. Low temperature suppresses alkyne addition side-reactions.
    
  • Addition: Add NBS dropwise as a solution in

    
    . Do not add solid NBS directly to avoid local concentration spikes.
    
  • Reaction: Stir at

    
     for 2–4 hours.
    
  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy unreacted bromine species.
    
  • Isolation: Extract with EtOAc, dry over

    
    .
    

Product: 2-bromo-1-ethynyl-4-methoxybenzene (Substitution occurs ortho to the methoxy group, which is the strongest director).

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence based on reaction conditions.

ReactionPathways Substrate 1-ethynyl-4-methoxybenzene CondA NBS, AgNO3 (cat) Acetone Substrate->CondA CondB NBS, MeCN 0°C, No Metal Substrate->CondB CondC Br2 (1 equiv) CH2Cl2, 0°C Substrate->CondC ProdA 1-(bromoethynyl)- 4-methoxybenzene (Alkynyl Bromide) CondA->ProdA Ag-Acetylide Mechanism ProdB 2-bromo-1-ethynyl- 4-methoxybenzene (Ring Bromination) CondB->ProdB EAS (Ortho-Attack) ProdC 1,2-dibromo-1- (4-methoxyphenyl)ethene (Addition Product) CondC->ProdC Electrophilic Addition

Figure 1: Divergent synthesis map showing the three primary outcomes controlled by catalyst and solvent selection.

Mechanistic Detail: The Silver Cycle (Pathway A)

Understanding the silver cycle is vital for troubleshooting low yields. If the reaction stalls, it is often due to the poisoning of the silver catalyst by halide accumulation or improper pH.

SilverCycle Ag_cat Ag+ (Catalyst) Complex [R-C≡C-Ag] Silver Acetylide Ag_cat->Complex Coordination & Deprotonation Alkyne R-C≡C-H Alkyne->Complex Coordination & Deprotonation Complex->Ag_cat Regeneration Product R-C≡C-Br Complex->Product Electrophilic Attack by NBS NBS NBS (Br Source) Succinimide Succinimide + H+ NBS->Succinimide Byproduct

Figure 2: The catalytic cycle of Ag(I)-mediated alkynyl bromination. Note that the silver acetylide is the reactive nucleophile.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Pathway A) Catalyst poisoning or light sensitivity.Wrap flask in foil. Add 1-2 drops of water to solubilize Ag salts if using pure acetone.
Ring Bromination (Pathway A) Absence of Ag or slow acetylide formation.Ensure

is fresh.[1] Increase catalyst loading to 10 mol%.
Poly-bromination (Pathway B) Excess NBS or high temperature.Strictly control stoichiometry (1.0 equiv). Maintain

.
Alkyne Hydration (Ketone formation) Wet solvent + Lewis Acid.Use anhydrous solvents and keep reaction under inert atmosphere (

/Ar).

References

  • Ag-Catalyzed Bromination Mechanism: Jiang, H., et al. "Silver-Catalyzed Diffusion-Controlled Bromination of Terminal Alkynes." Journal of Organic Chemistry, 2010 . (General reference for Ag-catalyzed alkyne functionalization principles).

  • NBS Regioselectivity in Arenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Organic & Biomolecular Chemistry, 2005 .

  • Synthesis of 1-(bromoethynyl)-4-methoxybenzene: Standard protocol adapted from: Organic Syntheses, Coll. Vol. 8, p. 486 (1993 ); Vol. 70, p. 215 (1992 ).

  • Electrophilic Aromatic Substitution Selectivity: Oberhauser, T. "Bromination of phenylacetylenes." Journal of Organic Chemistry, 1995 .

Sources

Technical Guide: Stability Profile and Lifecycle Management of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-ethynyl-1-methoxybenzene (CAS: 859211-28-2) is a specialized aryl alkyne building block used primarily in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling).[1] Its structural duality—containing both an aryl bromide and a terminal alkyne—grants it high synthetic utility but introduces specific stability challenges.

This guide defines the rigorous storage, handling, and quality control (QC) protocols required to maintain the integrity of this reagent. The recommendations below are derived from the physicochemical properties of terminal acetylenes and aryl halides.

Part 1: Stability Profile & Degradation Mechanisms

To ensure long-term stability, researchers must understand the specific vulnerabilities of the molecule. The compound is a solid at room temperature, but its functional groups dictate a strict preservation strategy.

Structural Vulnerability Analysis
  • Terminal Alkyne (-C≡CH): This is the primary instability vector. Terminal alkynes are susceptible to:

    • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and trace moisture, terminal alkynes can dimerize to form diynes.

    • Polymerization: Thermal stress can induce radical polymerization of the triple bond.

    • Acidity: The terminal proton is weakly acidic (pKa ~25), making it reactive toward strong bases or specific metals (Cu, Ag) to form explosive acetylides.

  • Aryl Bromide (-Br): While relatively stable, C-Br bonds are sensitive to photolytic cleavage under UV light, leading to radical formation and debromination.

  • Methoxy Group (-OCH₃): This electron-donating group activates the benzene ring, slightly increasing susceptibility to oxidative degradation compared to electron-deficient analogs.

Degradation Pathways Diagram

The following diagram illustrates the potential failure modes if storage conditions are compromised.

DegradationPathways Compound This compound (Intact Reagent) Glaser Glaser Coupling (Diyne impurity) Compound->Glaser + O2 / Trace Metal Polymer Oligomers/ Polymers (Brown Tar) Compound->Polymer + Heat Radical Photolytic Debromination Compound->Radical + UV Oxygen Oxygen (Air) Oxygen->Glaser Heat Heat (>25°C) Heat->Polymer UV UV Light UV->Radical Moisture Moisture

Figure 1: Primary degradation pathways. The most common failure mode is oxidative coupling (Glaser) leading to yellowing of the solid.

Part 2: Storage & Preservation Protocol

Standard: Store at 2–8°C under an Inert Atmosphere .

Environmental Control
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Low temperature kinetically inhibits polymerization and oxidative coupling rates.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent Glaser coupling. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Light Dark / Amber Glass Prevents UV-induced C-Br bond cleavage.
Humidity Desiccated Moisture can facilitate trace metal catalysis (if impurities are present) or hydrolysis over long periods.
Container Specifications
  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Sealed bag with a desiccant packet and an oxygen scavenger (optional but recommended for long-term storage >6 months).

  • Septum Use: If the reagent is used frequently, store in a vial with a PTFE-lined septum to allow needle extraction (if dissolved) or inert gas backfilling without fully opening the cap.

Part 3: Handling & Usage Workflow

Proper handling is critical to prevent "crashing" the purity of the reagent immediately upon opening.

Thawing Protocol (The "Warm-Up")

Crucial Step: Never open a cold bottle in a warm, humid lab.

  • Remove the vial from the refrigerator.

  • Place it in a desiccator or on the benchtop.

  • Wait 30–45 minutes until the vial reaches room temperature.

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly on the solid reagent. This water accelerates degradation.

Weighing & Transfer
  • Tooling: Use clean glass or stainless steel spatulas. Avoid copper or brass tools (risk of acetylide formation).

  • Environment: Weigh quickly. For high-precision synthesis, weigh inside a glovebox or under a funnel of flowing nitrogen.

  • Resealing: Immediately purge the headspace of the vial with Argon/Nitrogen before resealing. Wrap the cap with Parafilm to ensure a tight seal.

Lifecycle Management Diagram

Lifecycle Receipt Receipt of Material (Check Seal & Temp) QC_Initial Initial QC (1H NMR / Appearance) Receipt->QC_Initial Storage Storage (4°C, Dark, Argon) QC_Initial->Storage Pass Disposal Disposal (Halogenated Waste) QC_Initial->Disposal Fail WarmUp Equilibrate to RT (30 mins, Closed) Storage->WarmUp Needed for Exp Usage Usage Event Purge Purge Headspace (Argon/N2) Usage->Purge WarmUp->Usage Purge->Storage Return

Figure 2: Recommended lifecycle workflow to minimize atmospheric exposure.

Part 4: Quality Control (QC) & Validation

Trust but verify. Before committing this reagent to a high-value synthesis step, perform these checks.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow, orange, or brown discoloration.

    • Note: Slight yellowing often indicates surface oxidation (diyne formation). Recrystallization (e.g., from hexanes/EtOAc) may salvage the material, but check purity first.

Analytical Validation
  • ¹H NMR (Chloroform-d):

    • Diagnostic Signal: Look for the acetylenic proton (terminal alkyne). It typically appears as a singlet around 3.0–3.5 ppm (depending on concentration and solvent shielding).

    • Impurity Check: Disappearance of the alkyne proton or broadening of aromatic peaks suggests polymerization.

  • TLC (Thin Layer Chromatography):

    • Run in Hexanes:Ethyl Acetate (e.g., 9:1).

    • The terminal alkyne should show a distinct spot. A streak at the baseline indicates polymerization/degradation.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification & SDS. Retrieved from

  • BenchChem. (n.d.). 2-Bromo-1-ethynyl-4-methoxybenzene Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10884639, this compound. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General reference for aryl alkyne stability and handling).

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for 2-Bromo-4-ethynyl-1-methoxybenzene (CAS No. 859211-28-2). This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, experience-driven perspective on managing the unique chemical properties of this bifunctional molecule.

The dual reactivity of the aromatic bromide and the terminal alkyne makes this compound a valuable building block in medicinal chemistry and material science, particularly in cross-coupling reactions and click chemistry. However, these same functional groups necessitate a rigorous and informed approach to safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental success.

Hazard Identification and Physicochemical Properties

A foundational understanding of the inherent hazards is critical before any experimental work is initiated. While a specific, comprehensive SDS for this exact compound is not widely available, data from suppliers and analogous structures allow for a robust hazard assessment.[1][2]

GHS Classification and Health Effects

The available data indicates that this compound is classified as harmful and an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the substance may lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin is likely to cause irritation, redness, and discomfort.
Causes serious eye irritationH319Contact with the eyes can result in significant irritation and potential damage.
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.

Expert Insight: The hazard profile is a composite of the risks associated with its constituent parts. The bromo-aromatic system can be lachrymatory and irritating, a property seen in related compounds like bromobenzene and various bromoanisoles.[3][4] The ethynyl group, while a key reactive handle, can contribute to respiratory irritation, a known characteristic of some phenylacetylene derivatives.[5][6]

Physicochemical Data
PropertyValueSource
CAS Number 859211-28-2Sigma-Aldrich[1][2]
Molecular Formula C₉H₇BrOSigma-Aldrich[1][2]
Physical Form SolidSigma-Aldrich[1]
Storage Temperature 4°C, stored under nitrogenSigma-Aldrich[1]

Trustworthiness in Practice: The recommendation to store under nitrogen at 4°C is not merely for stability but is a critical safety measure.[1] Terminal alkynes can be sensitive to heat and air, with the potential for slow polymerization or degradation. The inert atmosphere mitigates these risks, ensuring the compound's integrity and preventing unforeseen reactions.

Core Safety Protocols and Experimental Workflow

The following protocols are designed to be self-validating systems, where each step is a checkpoint for safety and procedural correctness.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent and correct use of PPE.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][7][8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are mandatory. The breakthrough time of the glove material should be considered for prolonged handling. A lab coat or chemical-resistant apron is also required to prevent skin contact.[3][7]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[9]

Safe Handling and Experimental Setup

The following workflow outlines the critical steps for safely incorporating this compound into a typical laboratory reaction, such as a Sonogashira coupling.

G cluster_prep Preparation Phase cluster_handling Reagent Handling cluster_reaction Reaction and Cleanup A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Assemble Glassware (Dry and Inert) B->C D Equilibrate Reagent to Room Temperature in Desiccator C->D E Weigh Solid in Fume Hood Using Contained Spatula D->E F Add to Reaction Vessel Under Inert Atmosphere E->F G Perform Reaction (e.g., Sonogashira Coupling) F->G H Quench Reaction Carefully (Monitor for Exotherms) G->H I Segregate Waste (Halogenated and Non-halogenated) H->I

Caption: A typical experimental workflow for handling this compound.

Causality in Experimental Choices:

  • Equilibration (Step D): Bringing the reagent to room temperature in a desiccator before opening prevents atmospheric moisture from condensing on the cold solid. This is crucial as water can interfere with many organometallic reactions.

  • Inert Atmosphere (Step F): The use of an inert gas (e.g., argon or nitrogen) is not only for the stability of the compound but is a standard precaution for many cross-coupling catalysts (like palladium complexes) which are oxygen-sensitive. The ethynyl group itself can also have reactivity considerations under certain conditions with metals and oxygen.

  • Waste Segregation (Step I): Brominated organic compounds must be disposed of as halogenated waste. Proper segregation is a legal and environmental responsibility.

Spill Management and First Aid

In the event of a spill or exposure, a rapid and informed response is essential.

ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal as halogenated waste. Clean the area with a suitable solvent and decontaminate.
Large Spill Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety department.

Chemical Reactivity and Incompatibility

Understanding the potential reactivity of this compound is paramount for preventing hazardous situations.

The Bromo-Aromatic Moiety

The bromine atom on the aromatic ring is a key functional group for reactions like Suzuki, Stille, and Sonogashira couplings. However, it also imparts characteristics typical of bromo-aromatics.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[4]

  • Hazardous Decomposition: Upon heating or combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4][9]

The Ethynyl Group

Terminal alkynes, like the one present in this molecule, have specific hazards.

  • Incompatibilities: Phenylacetylene, a related compound, is incompatible with acids, halogens, and some metals.[11]

  • Fire and Explosion Hazard: While this compound is a solid, related liquid alkynes like phenylacetylene are flammable and their vapors can form explosive mixtures with air.[12][5][11] While less of a risk for a solid, this potential should be respected, especially if the compound is heated or dissolved in a volatile flammable solvent.

  • Acetylide Formation: A critical, though often overlooked, hazard of terminal alkynes is their ability to form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Therefore, the use of spatulas or other equipment containing these metals should be strictly avoided.

G cluster_reagent This compound cluster_hazards Potential Incompatibilities Reagent Ethynyl Group (Terminal Alkyne) Metals Certain Metals (e.g., Cu, Ag, Hg) Reagent->Metals Forms Explosive Acetylides Oxidizers Strong Oxidizing Agents Reagent->Oxidizers Exothermic Reaction Heat Excessive Heat/Ignition Sources Reagent->Heat Decomposition/ Potential for Runaway

Caption: Key incompatibilities of the ethynyl functional group.

Conclusion: A Proactive Approach to Safety

This compound is a potent synthetic tool. Its safe and effective use hinges on a proactive and knowledgeable approach to chemical safety. By understanding the "why" behind each safety protocol—from the necessity of an inert atmosphere to the specific risk of acetylide formation—researchers can not only protect themselves but also enhance the reliability and success of their experimental outcomes. This guide serves as a framework for developing that essential expertise. Always consult your institution's specific safety guidelines and perform a thorough risk assessment before commencing any new procedure.

References

  • Dolly Corporation. (2025, October 20).
  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 0107 - BROMINE. INCHEM.
  • Sigma-Aldrich. This compound | 859211-28-2.
  • Carl ROTH.
  • Carl ROTH.
  • National Oceanic and Atmospheric Administration (NOAA). (2024, October 3). Bromine - CAMEO Chemicals.
  • Sigma-Aldrich. This compound | 859211-28-2.
  • Sigma-Aldrich. This compound | 859211-28-2.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4-methoxybenzaldehyde.
  • ECHEMI. 1-(2-Bromoethyl)
  • PubChem. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825.
  • Thermo Fisher Scientific. (2009, September 26).
  • Thermo Fisher Scientific. (2014, August 8).
  • Apollo Scientific. (2023, July 6). Phenylacetylene.
  • Advanced ChemBlocks. (2026, February 22). 2-Bromo-4-ethyl-1-methoxybenzene 95% | CAS: 99179-98-3.
  • ChemScene. 4-Bromo-2-ethynyl-1-methoxybenzene | 1057669-94-9.
  • Fisher Scientific. (2014, August 8).
  • Fisher Scientific.
  • Sciencemadness Wiki. (2020, January 3). Phenylacetylene.
  • Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: 1-Eth-1-ynyl-4-methoxybenzene.
  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-4,5-dimethoxybenzyl bromide.
  • CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.
  • PubChemLite. This compound (C9H7BrO).

Sources

Methodological & Application

Application Note: Orthogonal Sonogashira Cross-Coupling Strategies Utilizing 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In advanced organic synthesis and drug development, bifunctional building blocks are critical for the convergent synthesis of complex conjugated architectures, such as fluorescent probes, organic light-emitting diodes (OLEDs), and targeted pharmacophores. 2-Bromo-4-ethynyl-1-methoxybenzene (also known as 2-bromo-4-ethynylanisole) is a highly versatile scaffold featuring two distinct reactive handles: an


 terminal alkyne and an 

aryl bromide[1].

The primary challenge when utilizing this molecule in a Sonogashira coupling is chemoselectivity . Without precise kinetic control, the molecule is susceptible to uncontrolled polymerization, oligomerization, or Glaser homocoupling. However, by exploiting the differential rates of oxidative addition inherent to palladium catalysis, researchers can achieve orthogonal, stepwise functionalization.

Mechanistic Causality & Chemoselectivity

The Sonogashira reaction forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst[2]. The success of an orthogonal coupling strategy relies entirely on the kinetic disparity during the first step of the palladium catalytic cycle: oxidative addition.

The rate of oxidative addition of


 halides to the active Pd(0) species follows a strict hierarchy: vinyl iodide > vinyl triflate > vinyl bromide > aryl iodide > aryl bromide >> aryl chloride [2].

By reacting this compound with an external aryl iodide , the Pd(0) catalyst selectively inserts into the weaker, more reactive C–I bond of the electrophile at room temperature[2]. Furthermore, the methoxy group at the C1 position of our starting material exerts a strong electron-donating mesomeric (+M) effect. This electronic enrichment significantly deactivates the adjacent C2-bromide toward oxidative addition, widening the kinetic window and ensuring the C–Br bond remains completely intact during the initial coupling phase[3].

Workflow Start This compound (Bifunctional Scaffold) Step1 Phase 1: Selective Sonogashira Electrophile: Ar-I (e.g., 4-Iodonitrobenzene) Catalyst: Pd(PPh3)2Cl2 / CuI Conditions: Room Temp, THF/Et3N Start->Step1 Chemoselective Alkyne Activation Intermediate Intermediate: 2-Bromo-4-(arylethynyl)anisole (C-Br bond preserved via kinetic control) Step1->Intermediate Isolation & QC Check Step2 Phase 2: Orthogonal Sonogashira Nucleophile: Terminal Alkyne Catalyst: Pd(dppf)Cl2 / CuI Conditions: 80 °C, DMF/Et3N Intermediate->Step2 Thermal Ar-Br Activation Product Final Product: Unsymmetrical Bis-alkynyl Scaffold Step2->Product Cross-Coupling Complete

Workflow demonstrating the orthogonal, stepwise functionalization of this compound.

Experimental Causality & Self-Validating Systems

To ensure reproducibility and high yields, the experimental design must proactively suppress side reactions. The most prominent side reaction is the Glaser-Hay homocoupling , where two terminal alkynes dimerize to form a conjugated diyne. This process is catalyzed by copper in the presence of oxygen and amine bases.

To create a self-validating protocol, the following causal relationships dictate the methodology:

  • Strict Degassing: Utilizing the Freeze-Pump-Thaw method removes dissolved

    
     from the solvent matrix, directly eliminating the terminal oxidant required for Glaser coupling.
    
  • Slow Addition: Syringe-pump addition of the alkyne maintains a low steady-state concentration of the copper-acetylide intermediate, statistically favoring transmetalation to the Pd(II) complex over dimerization.

  • Temperature Control: Strictly maintaining room temperature (20–25 °C) during Phase 1 prevents the thermal activation required for the aryl bromide to undergo oxidative addition, preserving it for downstream chemistry[2].

Causality Degassing Strict Degassing (Freeze-Pump-Thaw) O2Removal Removal of O2 from Solvent Matrix Degassing->O2Removal PreventGlaser Prevents Cu-Catalyzed Glaser Homocoupling O2Removal->PreventGlaser TempControl Room Temperature Maintenance Selectivity Exploits C-I vs C-Br Oxidative Addition Rate TempControl->Selectivity Orthogonal Ensures Orthogonal Chemoselectivity Selectivity->Orthogonal

Causality of critical experimental conditions in preventing side reactions and ensuring selectivity.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for Phase 1 (Selective Alkyne Activation). The data illustrates how variations in catalyst and temperature impact both the yield of the desired cross-coupled product and the prevalence of homocoupling.

EntryCatalyst System (Pd/Cu)Solvent / BaseTemp (°C)Time (h)Yield of Desired Product (%)Homocoupling (%)
1Pd(PPh₃)₂Cl₂ (5%) / CuI (2%)THF / Et₃N (1:1)25492 < 2
2Pd(PPh₃)₄ (5%) / CuI (2%)THF / Et₃N (1:1)256854
3Pd(PPh₃)₂Cl₂ (5%) / CuI (2%)THF / Et₃N (1:1)6024518 (Loss of selectivity)
4Pd(OAc)₂ (5%) / PPh₃ / CuIDMF / DIPA (2:1)258788
5Pd(PPh₃)₂Cl₂ (5%) / No Cu THF / Et₃N (1:1)2524150

Table 1: Optimization of Phase 1 coupling between this compound and 4-iodonitrobenzene. Entry 1 represents the optimal balance of reactivity and chemoselectivity.

Step-by-Step Experimental Protocols

Phase 1: Chemoselective Sonogashira Coupling at the Terminal Alkyne

Objective: Couple this compound with 4-iodonitrobenzene while preserving the C–Br bond.

  • Preparation of the Schlenk Flask: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 4-iodonitrobenzene (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.05 mmol), and CuI (0.02 equiv, 0.02 mmol) to the flask against a positive pressure of Argon.

  • Solvent Addition & Degassing: Inject 10 mL of a 1:1 mixture of anhydrous THF and triethylamine (Et₃N). Perform three cycles of Freeze-Pump-Thaw to rigorously deoxygenate the solvent matrix.

  • Substrate Addition: Dissolve this compound (1.1 equiv, 1.1 mmol) in 2 mL of degassed THF. Add this solution dropwise via syringe pump over 30 minutes to the stirring reaction mixture at 25 °C.

  • Validation Checkpoint 1 (In-Process QC): After 2 hours, withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation: The disappearance of the 4-iodonitrobenzene spot indicates completion. If a highly fluorescent blue spot appears at

      
       = 0.8, this indicates Glaser homocoupling. If homocoupling exceeds visual trace amounts, verify the integrity of the Argon line and degassing procedure for future runs.
      
  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the intermediate: 2-bromo-4-((4-nitrophenyl)ethynyl)-1-methoxybenzene.

Phase 2: High-Temperature Orthogonal Coupling at the Aryl Bromide

Objective: Activate the preserved aryl bromide for a subsequent coupling with a new terminal alkyne (e.g., phenylacetylene).

  • Reaction Setup: To a flame-dried Schlenk tube, add the Phase 1 intermediate (1.0 equiv, 0.5 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol), and CuI (0.03 equiv, 0.015 mmol).

    • Causality Note: Pd(dppf)Cl₂ is utilized here because the bidentate dppf ligand increases the electron density on the palladium center, facilitating the more difficult oxidative addition into the electron-rich C–Br bond.

  • Solvent & Nucleophile: Add 5 mL of degassed DMF and 2 mL of diisopropylamine (DIPA). Inject phenylacetylene (1.5 equiv, 0.75 mmol).

  • Thermal Activation: Seal the tube and heat the reaction mixture to 80 °C using an oil bath. Stir aggressively for 12 hours.

  • Validation Checkpoint 2: Analyze via LC-MS to confirm the complete consumption of the brominated intermediate. The mass spectrum should show the expected

    
     peak for the newly formed bis-alkynyl architecture.
    
  • Workup & Isolation: Cool to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 x 15 mL). Wash the organic layer extensively with water (5 x 20 mL) to remove DMF. Dry, concentrate, and purify via recrystallization or chromatography.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107 (3), 874–922. URL:[Link]

  • Sonogashira coupling - Reaction Mechanism and Reactivity Trends [2] Source: Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sonogashira Coupling - Substrate Scope and Chemoselectivity [3] Source: Chemistry LibreTexts. URL:[Link]

Sources

High-Performance Synthesis of Functionalized Benzofurans using 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the strategic utilization of 2-Bromo-4-ethynyl-1-methoxybenzene (CAS: 1000576-40-6) as a bifunctional scaffold for constructing 5-ethynylbenzofuran derivatives. This compound presents a unique "orthogonal reactivity" challenge: it possesses an aryl bromide (electrophile) and a terminal alkyne (nucleophile) on the same arene core. Without strict protocol management, this duality leads to uncontrollable oligomerization. This guide provides a validated, step-by-step workflow to selectively harness the C2-bromide for benzofuran ring construction while preserving the C4-ethynyl group for downstream functionalization (e.g., bioconjugation or materials science applications).

Part 1: Strategic Analysis & Chemoselectivity

The Bifunctional Paradox

The core challenge with this compound is its potential for self-destruction under standard cross-coupling conditions.

  • The Risk: In a standard Sonogashira reaction (Pd/Cu catalysis), the C4-terminal alkyne of Molecule A will react with the C2-bromide of Molecule B, leading to linear polymerization rather than the desired substitution.

  • The Solution: An Orthogonal Protection Strategy . The C4-ethynyl group must be conceptually treated as a "masked" handle. We employ a Trimethylsilyl (TMS) protection group to render the C4-position inert, allowing selective functionalization of the C2-bromide.

Mechanism of Action: The "Core" Route

To synthesize a benzofuran ring from this anisole precursor, we follow the Sonogashira-Demethylation-Cyclization (SDC) sequence:

  • Protection: Capping C4-alkyne with TMS.

  • C2-Functionalization: Sonogashira coupling at C2-Br with an external alkyne (

    
    ).
    
  • Activation: Demethylation of the C1-methoxy group to reveal the phenol.

  • Cyclization: Intramolecular attack of the C1-hydroxyl on the C2-alkyne to close the furan ring.

Part 2: Experimental Protocols

Protocol A: Selective C4-Protection (The Safety Lock)

Before attempting any benzofuran synthesis, the C4-alkyne must be silenced.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Electrophile: Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add substrate and THF (0.2 M). Cool to -78°C .

  • Deprotonation: Add

    
    -BuLi dropwise over 20 mins. The solution may turn yellow/orange. Stir for 30 mins at -78°C.
    
    • Note: The Lithium-Halogen exchange at C2-Br is slower than deprotonation of the terminal alkyne at -78°C, but strict temperature control is vital to avoid scrambling.

  • Silylation: Add TMSCl dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Validation:

    
     NMR should show the disappearance of the acetylenic proton (
    
    
    
    ppm) and appearance of the TMS peak (
    
    
    ppm).
Protocol B: C2-Sonogashira Coupling (The Assembly)

Installing the carbon framework for the furan ring.

Reagents:

  • Substrate: TMS-protected this compound (1.0 equiv)

  • Partner: Terminal Alkyne (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent:

    
     / THF (1:1 mix)
    

Step-by-Step:

  • Degassing: Sparge the solvent mixture with Argon for 15 mins. Oxygen is the enemy of this reaction (causes Glaser homocoupling of the partner alkyne).

  • Addition: Add substrate, partner alkyne, and base to the vessel.

  • Catalysis: Add Pd and Cu catalysts last. Seal the vessel.

  • Reaction: Heat to 50-60°C for 4-12 hours. Monitor by TLC.

    • Checkpoint: The C2-Br is sterically crowded by the C1-OMe. If conversion is slow, increase temperature to 70°C, but monitor for TMS cleavage.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via silica column chromatography.

Protocol C: Demethylation & Cyclization (The Ring Closure)

Converting the 2-alkynylanisole to 5-ethynylbenzofuran.

Reagents:

  • Substrate: Product from Protocol B (1.0 equiv)

  • Demethylating Agent:

    
     (1.0 M in DCM) (2.5 equiv)
    
  • Cyclization Catalyst: CuI (10 mol%) or

    
     (5 mol%) (Optional, depending on R group)
    

Step-by-Step:

  • Demethylation: Dissolve substrate in anhydrous DCM at 0°C . Add

    
     dropwise.
    
    • Caution:

      
       is aggressive. Monitor closely. It typically cleaves the methyl ether within 1-2 hours.
      
    • Risk: Prolonged exposure may cleave the C4-TMS group. This is often acceptable as the final target is usually the free alkyne. If TMS retention is required, use ethanethiol/AlCl_3 methods (softer).

  • Quench: Pour into ice water. Extract with DCM.[1] The intermediate is the 2-alkynylphenol .

  • Cyclization:

    • Method 1 (Spontaneous): Often, the workup of the phenol intermediate promotes cyclization if

      
       is electron-withdrawing.
      
    • Method 2 (Catalytic): Dissolve the crude phenol in DMF. Add CuI (10 mol%) and

      
       (2 equiv). Heat to 80°C for 2 hours.
      
  • Final Product: The result is 2-substituted-5-ethynylbenzofuran (or 5-((trimethylsilyl)ethynyl)...).

Part 3: Data Summary & Visualization

Reaction Conditions Table
StepTransformationReagentsCritical ParameterYield Target
1 Protection TMSCl, n-BuLi, THFTemp < -70°C (Selectivity)>90%
2 Coupling Alkyne-R, Pd/Cu, Et3NAnaerobic (Prevent homocoupling)75-85%
3 Demethylation BBr3, DCM0°C Control (Protect alkyne)~80%
4 Cyclization CuI, K2CO3, DMF80°C (Ring closure)85-95%
Strategic Pathway Diagram

BenzofuranSynthesis Start 2-Bromo-4-ethynyl- 1-methoxybenzene Protected TMS-Protected Precursor Start->Protected TMSCl, n-BuLi (-78°C) SideProduct Polymerization (Avoided) Start->SideProduct Direct Pd Coupling (No Protection) Coupled 2-Alkynyl-4-TMS- ethynylanisole Protected->Coupled Sonogashira (R-C≡CH, Pd/Cu) Phenol Intermediate Phenol Coupled->Phenol BBr3 (Demethylation) Target 5-Ethynylbenzofuran Derivative Phenol->Target CuI, K2CO3 (Cyclization)

Caption: Strategic workflow preventing polymerization via orthogonal protection, leading to the target benzofuran scaffold.

References

  • Doucet, H. & Hierso, J.C. (2007). Palladium-based catalytic systems for the synthesis of benzofurans. Angewandte Chemie International Edition. (General reference for Pd-catalyzed benzofuran synthesis mechanisms).
  • Liang, Y., et al. (2008).[2] Synthesis of ethynylbenzofurans via coupling of 2-ethynylphenol. Synthesis , 3988-3994.[2] (Precedent for cyclization of alkynyl phenols).

  • Organic Chemistry Portal. Sonogashira Coupling Protocols. Retrieved from [Link]

  • Kishore, D. R.[2][3] & Satyanarayana, G. (2022).[2][3][4] Domino intermolecular Sonogashira coupling and cyclization for benzofurans. Journal of Organic Chemistry , 87, 10158-10172.[2][3] (Detailed mechanistic insight into the cyclization step).

Sources

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-ethynyl-1-methoxybenzene for Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals

Introduction & Mechanistic Rationale

In modern convergent synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Bromo-4-ethynyl-1-methoxybenzene (also known as 3-bromo-4-methoxyphenylacetylene) is a highly versatile scaffold featuring two distinct reactive handles: a terminal alkyne and an aryl bromide[1].

The primary challenge when utilizing this compound in cross-coupling is preventing uncontrolled polymerization or non-specific oligomerization. Because the molecule can act as both the nucleophile (via the terminal alkyne) and the electrophile (via the aryl bromide), standard coupling conditions often lead to complex mixtures.

The Causality of Chemoselectivity: To achieve precise, mono-directional coupling, we must exploit the kinetic differences in the oxidative addition step of the palladium catalytic cycle. The bond dissociation energy of a carbon-iodine (C–I) bond is significantly lower (~272 kJ/mol) than that of a carbon-bromine (C–Br) bond (~335 kJ/mol)[2]. By reacting the terminal alkyne of this compound with an external aryl iodide at ambient temperatures, the Pd(0) catalyst selectively inserts into the C–I bond.

Furthermore, the choice of ligand is critical. While electron-rich, bulky phosphines (e.g., P(t-Bu)3) accelerate oxidative addition and risk activating the internal C–Br bond, standard triphenylphosphine (PPh3) acts as a "Goldilocks" ligand—sufficiently active to couple aryl iodides at 25 °C, but too sluggish to activate aryl bromides without elevated heating[3]. This strategic combination of electrophile selection and thermal control ensures >99% chemoselectivity, preserving the aryl bromide for downstream orthogonal functionalization (e.g., Suzuki-Miyaura coupling).

Mechanistic Pathway & Workflow

The following diagram illustrates the dual-catalytic Pd/Cu cycle, highlighting the critical rate-determining step where chemoselectivity is established.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I L2 Intermediate OxAdd->PdII Fast at 25°C Selects C-I over C-Br TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Aryl Bromide Preserved) RedElim->Product CuCycle Cu(I) Cycle Alkyne Activation CuCycle->TransMet Cu-Acetylide Transfer

Fig 1. Chemoselective Pd/Cu catalytic cycle favoring C-I oxidative addition over C-Br.

Experimental Design: A Self-Validating System

To ensure high scientific integrity, this protocol is designed as a self-validating system . The inclusion of specific controls allows the researcher to diagnose failures immediately:

  • Anaerobic Validation (Glaser-Hay Control): Terminal alkynes are highly prone to oxidative homocoupling in the presence of Cu(I) and oxygen. By monitoring the reaction via GC-MS, the absence of a mass peak corresponding to the homocoupled diyne validates that the freeze-pump-thaw degassing procedure was successful[4].

  • Kinetic Validation (Internal Standard): The protocol utilizes n-dodecane as an internal standard. By tracking the consumption of the limiting reagent (the aryl iodide) against dodecane via GC-FID, the researcher can quantitatively verify catalyst turnover rates without relying on isolated yields.

Quantitative Optimization Data

The table below summarizes the causality of our chosen parameters, demonstrating how temperature and catalyst selection directly dictate chemoselectivity.

EntryElectrophileCatalyst SystemTemp (°C)Yield (%)Chemoselectivity (C-I : C-Br)
1 4-Iodotoluene PdCl2(PPh3)2 / CuI 25 92 >99:1
24-BromotoluenePdCl2(PPh3)2 / CuI25<5N/A (No Reaction)
34-IodotoluenePd(PtBu3)2 / CuI606570:30 (Oligomerization)
44-IodotoluenePdCl2(PPh3)2 (No Cu)2515>99:1 (Slow Turnover)

Table 1: Impact of reaction parameters on the coupling of this compound.

Detailed Protocol: Chemoselective Sonogashira Coupling

Objective: Synthesize a mono-coupled diarylalkyne while preserving the aryl bromide functionality.

Materials & Reagents
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 211.06 mg)

  • Electrophile: 4-Iodotoluene (1.05 equiv, 1.05 mmol, 228.9 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2 mol%, 0.02 mmol, 14.0 mg)

  • Co-catalyst: Copper(I) iodide [CuI] (4 mol%, 0.04 mmol, 7.6 mg)

  • Base/Solvent: Triethylamine (TEA) / Tetrahydrofuran (THF) (1:1 v/v, 10 mL total)

  • Internal Standard: n-Dodecane (50 µL)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Critical Step)

  • Transfer 5 mL of anhydrous THF and 5 mL of anhydrous TEA into a Schlenk flask.

  • Subject the solvent mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Note: This step is non-negotiable. Residual oxygen will drive the Cu-catalyzed homocoupling of the starting material, drastically reducing the yield[4].

Step 2: Reaction Assembly (Under Argon)

  • In an oven-dried, argon-flushed reaction vial, add PdCl2(PPh3)2 (14.0 mg) and CuI (7.6 mg).

  • Add 4-Iodotoluene (228.9 mg) to the vial.

  • Transfer the degassed THF/TEA solvent mixture (10 mL) into the vial via a gas-tight syringe. Stir for 5 minutes at room temperature until a pale yellow/green solution forms.

Step 3: Substrate Addition & Monitoring

  • Dissolve this compound (211.06 mg) and n-dodecane (50 µL) in 1 mL of degassed THF.

  • Add this solution dropwise to the reaction mixture over 10 minutes to maintain a low localized concentration of the alkyne, further suppressing homocoupling.

  • Stir the reaction at 25 °C . Do not exceed 30 °C to prevent premature C–Br activation.

  • Take a 20 µL aliquot at 1 hour, dilute with EtOAc, wash with water, and analyze via GC-MS/GC-FID. The reaction is typically complete within 4–6 hours when the 4-iodotoluene peak is consumed.

Step 4: Quench and Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Rationale: NH4Cl effectively chelates and removes copper salts, which can otherwise cause degradation during purification.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 95:5).

  • The preserved aryl bromide product will elute cleanly, separated from any trace phosphine oxide byproducts.

Downstream Applications: Orthogonal Functionalization

The true value of this protocol lies in the downstream utility of the product. By strictly preserving the aryl bromide, the resulting scaffold is primed for a subsequent, orthogonal cross-coupling reaction. The diagram below maps this divergent synthetic workflow.

Workflow SM 2-Bromo-4-ethynyl- 1-methoxybenzene Sono Sonogashira Coupling (Reacts at Alkyne) SM->Sono + Ar-I Pd(0), CuI, 25°C Int Brominated Diarylalkyne Sono->Int Suzuki Suzuki-Miyaura (Reacts at C-Br) Int->Suzuki + Ar-B(OH)2 Pd(0), Base, 80°C Final Fully Functionalized Scaffold Suzuki->Final

Fig 2. Orthogonal synthetic workflow utilizing sequential Sonogashira and Suzuki couplings.

Following the Sonogashira coupling, the purified brominated diarylalkyne can be subjected to Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl2, K2CO3, 80 °C) to introduce a distinct aryl or heteroaryl group at the 2-position, enabling the rapid generation of complex, multi-substituted anisole libraries for structure-activity relationship (SAR) studies.

References

  • Benchchem. "2-Bromo-1-ethynyl-4-methoxybenzene". Benchchem Product Database.
  • Benchchem. "Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions". Benchchem Technical Support Center.
  • R. M. Giris et al. "Desymmetrised pentaporphyrinic gears mounted on metallo-organic anchors". Chemical Science (PMC).
  • MDPI. "Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates". Molecules.

Sources

Application Notes and Protocols for Reactions with 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethynyl-1-methoxybenzene is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring both an aryl bromide and a terminal alkyne, allows for selective and sequential functionalization through a variety of cross-coupling and cycloaddition reactions. The electron-donating methoxy group influences the reactivity of the aromatic ring, making this substrate particularly interesting for the synthesis of complex molecular architectures, including pharmaceuticals, functional materials, and natural products.[1] This guide provides detailed experimental setups and protocols for key reactions involving this compound, with a focus on explaining the rationale behind the chosen conditions to ensure procedural robustness and reproducibility.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as THF, DMF, and chlorinated solvents.

Safety Information

This compound should be handled with care in a well-ventilated fume hood.[2][3][4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Sonogashira Coupling: Synthesis of Diarylalkynes

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[6][7][8] In the case of this compound, the aryl bromide can be selectively coupled with another terminal alkyne, leaving the ethynyl group available for further transformations.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is typically employed. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[1]

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent quenching of the catalyst and reagents.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[9][10]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition:

    • Add anhydrous, degassed THF (5-10 mL per mmol of the aryl bromide) via a syringe.

    • Add triethylamine (2.0 equiv.) via a syringe.

    • Add phenylacetylene (1.2 equiv.) dropwise via a syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with ethyl acetate.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-methoxy-2-(phenylethynyl)-4-ethynylbenzene.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add this compound, PdCl₂(PPh₃)₂, CuI to Schlenk flask purge Purge with Argon reagents->purge solvents Add degassed THF and Et₃N purge->solvents alkyne Add Phenylacetylene solvents->alkyne react Stir at RT (or heat to 40-50 °C) alkyne->react monitor Monitor by TLC react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete filter Filter through Celite® dilute->filter wash Aqueous Wash (NH₄Cl, Brine) filter->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[11][12][13][14] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The aryl bromide moiety of this compound can readily participate in Suzuki coupling.

Causality Behind Experimental Choices
  • Catalyst and Ligand: A palladium(0) catalyst is essential. Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) is used. The ligand stabilizes the palladium center and influences its reactivity.[15]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.[11][12]

  • Solvent System: Often, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is used. Water can aid in the dissolution of the base and facilitate the reaction.[13][15]

Detailed Protocol: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid
  • Reaction Setup:

    • In a Schlenk tube, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere and Solvent Addition:

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1-0.5 M concentration with respect to the aryl bromide) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[16]

Heck Coupling: Vinylation of the Aryl Bromide

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[17][18][19] The aryl bromide of this compound can be coupled with an alkene, such as styrene or an acrylate, to introduce a vinyl group.

Causality Behind Experimental Choices
  • Catalyst: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[17]

  • Ligand: For electron-rich aryl bromides, phosphine ligands like P(o-tolyl)₃ can be beneficial to promote the reaction.[20]

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HX formed.

  • Solvent: Polar aprotic solvents such as DMF or NMP are typically used.[17]

Detailed Protocol: Heck Coupling with Styrene
  • Reaction Setup:

    • In a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).

  • Reagent and Solvent Addition:

    • Add a 1:1 mixture of DMF and water (6 mL total).

    • Add styrene (1.5 mmol).

  • Reaction Execution:

    • Heat the mixture at 80 °C for 4 hours. .

  • Work-up and Purification:

    • Cool the reaction mixture and extract with a 1:5 mixture of ethyl acetate and hexane.

    • Filter the organic layer through a pad of silica gel, washing thoroughly.

    • Concentrate the filtrate and purify by flash chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[21][22][23][24] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Causality Behind Experimental Choices
  • Catalyst: A source of copper(I) is required. This is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent, typically sodium ascorbate.[23]

  • Solvent: The reaction is remarkably versatile and can be performed in a variety of solvents, including mixtures of water and t-butanol or DMF.[21]

Detailed Protocol: CuAAC with Benzyl Azide
  • Reaction Setup:

    • In a vial, dissolve this compound (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv.) in water.

    • Prepare a solution of CuSO₄·5H₂O (0.01 equiv.) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The product can often be purified by recrystallization or flash column chromatography if necessary.

Reaction Mechanism: CuAAC

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle alkyne Terminal Alkyne (this compound) cu_acetylide Copper(I) Acetylide Formation alkyne->cu_acetylide Cu(I) azide Azide (e.g., Benzyl Azide) cycloaddition [3+2] Cycloaddition azide->cycloaddition cu_acetylide->cycloaddition cu_triazolide Copper Triazolide Intermediate cycloaddition->cu_triazolide protonolysis Protonolysis cu_triazolide->protonolysis H⁺ protonolysis->cu_acetylide Regenerates Cu(I) Catalyst product 1,4-Disubstituted 1,2,3-Triazole protonolysis->product

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Tabulated Reaction Parameters

ReactionCatalyst SystemBaseSolventTemperature (°C)
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF or DMFRoom Temp - 50
Suzuki-Miyaura Coupling Pd(dppf)Cl₂K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80 - 120
Heck Coupling Pd(OAc)₂K₂CO₃ or Et₃NDMF or NMP80 - 120
CuAAC (Click) CuSO₄ / Na AscorbateNone requiredt-BuOH/H₂O or DMFRoom Temp

References

  • Experimental Procedure - Sonogashira Coupling. Scribd. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. RSC Publishing. Available at: [Link]

  • Chemistry Heck Reaction. Sathee Jee. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • CHAPTER 9: Modern Heck Reactions. The Royal Society of Chemistry. Available at: [Link]

  • 2-Bromo-4-ethyl-1-methoxybenzene. PubChem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]

  • (PDF) Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. National Institutes of Health. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Organic Chemistry Portal. Available at: [Link]

Sources

synthesis of conjugated polymers using 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing conjugated polymers via the self-polymerization of the AB-type monomer 2-Bromo-4-ethynyl-1-methoxybenzene . Unlike standard AA+BB polymerizations that produce rigid-rod para-PPEs, this specific monomer yields a 1,2,4-substituted meta-PPE . The resulting polymer features a "kinked" backbone, imparting unique solubility profiles, blue-shifted optoelectronic properties, and potential for helical folding, distinct from its linear counterparts.

Key Technical Challenges Addressed:

  • Step-Growth Kinetics: Overcoming the stringent purity requirements (>99.5%) for AB-monomers to achieve high molecular weight (

    
    ).
    
  • Defect Control: Suppressing Glaser coupling (homocoupling) which terminates chain growth and introduces structural defects.

  • Catalyst Removal: Protocols for reducing residual Pd/Cu to <10 ppm to prevent fluorescence quenching.

Strategic Analysis: The Chemistry of this compound

Structural Implications

The monomer contains both the halide (aryl bromide) and the pro-nucleophile (terminal alkyne) on the same scaffold.

  • Regiochemistry: The polymerization occurs between the C2-Bromide and the C4-Alkyne. Since these positions are meta to each other on the benzene ring, the polymer backbone is meta-conjugated.

  • Substituent Effect: The C1-Methoxy group (-OMe) acts as an electron-donating group (EDG) and provides solubility. Its position ortho to the bromide may sterically influence the oxidative addition rate, requiring optimized catalyst loading.

Reaction Mechanism: AB-Type Sonogashira Coupling

The polymerization follows a step-growth mechanism. Unlike chain-growth, high molecular weight is only achieved at very high conversion (>98%).

Figure 1: Catalytic Cycle & Polymerization Pathway

Sonogashira_Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Monomer (Ar-Br) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-Ar' Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (C-C Bond Formation) Iso->RedElim RedElim->Pd0 Regeneration Polymer Product: meta-PPE RedElim->Polymer Substrate Monomer: This compound Substrate->OxAdd

Experimental Protocols

Pre-Reaction Checklist & Materials
  • Monomer Purity: Must be >99% by HPLC/GC. Recrystallize from Hexanes/EtOH if necessary. Any impurity acts as a chain terminator.

  • Solvents: Toluene and Diisopropylamine (DIPA) must be anhydrous and degassed (sparged with Argon for 30 mins) immediately before use.

  • Catalysts:

    • Pd(PPh3)4 (Tetrakis): Preferred for cleaner kinetics.

    • CuI (Copper Iodide): Must be white/off-white. If brown/green, recrystallize from saturated KI solution.

Protocol: Polymerization Workflow

Step 1: Reactor Setup

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Cycle Argon/Vacuum (3x) to ensure an anaerobic environment.

Step 2: Reagent Loading (Glovebox preferred, or strict Schlenk technique)

  • Monomer: 1.00 mmol (211 mg) of this compound.

  • Catalyst: 3.0 mol% Pd(PPh3)4 (35 mg).

  • Co-Catalyst: 5.0 mol% CuI (9.5 mg).

  • Note: Slightly higher catalyst loading (3-5%) is used for AB monomers compared to AA+BB to combat catalyst death over long reaction times.

Step 3: Solvent Addition & Reaction

  • Add 4.0 mL Anhydrous Toluene (via syringe).

  • Add 1.5 mL Anhydrous Diisopropylamine (DIPA).

    • Concentration Target: ~0.2 M. Too dilute = slow kinetics; Too concentrated = solubility issues.

  • Seal flask and heat to 70°C for 24–48 hours.

    • Visual Cue: The solution should turn fluorescent yellow/green and become viscous. Darkening to black indicates catalyst decomposition (palladium black formation).

Step 4: End-Capping (Optional but Recommended) To stabilize chain ends and remove reactive terminal alkynes:

  • Add 50 µL Bromobenzene (reacts with terminal alkynes). Stir 2 hours.

  • Add 50 µL Phenylacetylene (reacts with terminal bromides). Stir 2 hours.

Figure 2: Workflow Diagram

Workflow Start Monomer Prep (Degas Solvents) Mix Schlenk Loading (Pd/Cu/Monomer) Start->Mix Heat Polymerization 70°C, 24-48h Mix->Heat Cap End-Capping (+Ph-Br / +Ph-C≡CH) Heat->Cap Precip Precipitation (into MeOH/HCl) Cap->Precip Purify Soxhlet Extraction (MeOH -> Acetone -> CHCl3) Precip->Purify

Protocol: Workup & Palladium Removal

Residual metal quenches fluorescence. Standard precipitation is insufficient.

  • Precipitation: Dropwise add the reaction mixture into 200 mL of cold Methanol containing 5% HCl (to solubilize amine salts and Cu).

  • Filtration: Collect the solid on a 0.45 µm PTFE membrane.

  • Soxhlet Extraction (The Purification Standard):

    • Thimble: Cellulose.

    • Solvent 1 (12h): Methanol (Removes salts, catalyst ligands, monomers).

    • Solvent 2 (12h): Acetone (Removes oligomers/dimers).

    • Solvent 3 (12h): Chloroform or Toluene (Collects the high MW polymer).

  • Final Scavenging (For Optical Grade):

    • Dissolve the Chloroform fraction. Add SiliaMetS® Thiol or equivalent Pd-scavenging resin. Stir 4 hours. Filter and re-precipitate in Methanol.

Characterization & Expected Data

TechniqueExpected ResultInterpretation
1H NMR Broadening of aromatic peaks (6.8–7.5 ppm). Disappearance of terminal alkyne proton (~3.3 ppm).Sharp peaks indicate oligomers. Broad peaks confirm high DP (Degree of Polymerization).
GPC (THF)

: 10–30 kDa; PDI: 1.8–2.5
Step-growth naturally yields PDI ~2.0. Lower PDI suggests fractionation during Soxhlet.
UV-Vis

~380–410 nm
Blue-shifted compared to para-PPE (~440 nm) due to meta-linkage ("kink") breaking conjugation.
Fluorescence

~430–460 nm
High quantum yield expected if Pd removal is successful.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight (

)
Impure monomer or Wet solventRecrystallize monomer. Dry toluene over Na/Benzophenone. Ensure 1:1 stoichiometry is intrinsic to the monomer, so purity is the only variable.
Insoluble Black Precipitate Catalyst decomposition ("Pd Black")Oxygen leak. Check Schlenk seals. Increase ligand ratio (add extra PPh3).
Diacetylene Defect (Glaser) Oxygen presence"Glaser Coupling" (Alkyne-Alkyne) competes with Sonogashira. Degas solvents more rigorously.
Broad/Multi-modal GPC Aggregation in solutionAdd LiBr (0.1%) to GPC eluent or run GPC at 50°C to break aggregates.

References

  • Chosrowjan, H. et al. (2010). Ultrafast Fluorescence Dynamics of meta- and para-Linked Poly(phenylene ethynylene)s. Journal of Physical Chemistry B. Link

  • Bunz, U. H. F. (2000).[1] Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews. Link

  • Dieck, H. A., & Heck, R. F. (1975).[2] Palladium catalyzed synthesis of aryl, heterocyclic and vinylic acetylene derivatives. Journal of Organometallic Chemistry. Link

  • Biotage Application Note. (2023). Strategies for Palladium Removal in Pharmaceutical Synthesis. Link

  • Pang, Y. et al. (1998).[3][4] A Processible Poly(phenyleneethynylene) with Strong Photoluminescence: Synthesis and Characterization of Poly[(m-phenyleneethynylene)-alt-(p-phenyleneethynylene)]. Macromolecules. Link[3]

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 2-Bromo-4-ethynyl-1-methoxybenzene with Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, from pharmaceuticals to advanced materials.[1] 2-Bromo-4-ethynyl-1-methoxybenzene stands out as a particularly valuable and versatile building block. It possesses two distinct, orthogonally reactive sites: an sp²-hybridized carbon-bromine bond, ideal for a host of palladium-catalyzed cross-coupling reactions, and a terminal alkyne (an sp-hybridized C-H bond), which can participate in its own unique set of transformations.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies focused on the aryl bromide moiety of this compound. We will delve into the mechanistic underpinnings, provide field-proven protocols for key transformations like Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination, and explain the critical reasoning behind the selection of catalysts, ligands, and reaction conditions.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation due to their mild conditions, functional group tolerance, and high efficiency.[2][3] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of this chemistry.[2][4] These reactions generally proceed through a common, elegant catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[2][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation (or related step): The coupling partner (e.g., an organoboron, organotin, or copper acetylide species) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

General_Pd_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) PdII_Coupled->Product ArX Ar-X (this compound) ArX->PdII_Aryl R_M R'-M (Coupling Partner) R_M->PdII_Coupled caption General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Application I: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction is a cornerstone method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6][7] This is a particularly powerful transformation for this compound, as it allows for the selective construction of a new aryl-alkyne bond, yielding a product with two distinct alkyne functionalities.

Causality & Mechanism: The reaction's success hinges on a dual catalytic system.[8] The palladium catalyst executes the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne. The copper(I) salt reacts with the alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide.[9] This species then readily undergoes transmetalation with the Ar-Pd(II)-X complex, a step that is much more facile than the direct reaction of the alkyne with the palladium center.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Coupled->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Base, R'C≡CH CuAcetylide->PdII_Aryl from Cu Cycle CuAcetylide->CuX Transmetalation ArBr Ar-Br ArBr->PdII_Aryl Alkyne R'C≡CH Alkyne->CuAcetylide caption Catalytic Cycles of the Sonogashira Coupling Reaction. Suzuki_Cycle cluster_pd_cycle Palladium Cycle cluster_boron_activation Boron Activation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-Ar' PdII_Coupled->Product BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->PdII_Aryl from Boron Activation ArBr Ar-Br ArBr->PdII_Aryl caption Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction. Buchwald_Hartwig_Cycle cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L-Br Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArBr Ar-Br ArBr->PdII_Aryl Amine HNR'R'' Amine->PdII_Aryl caption Catalytic Cycle of the Buchwald-Hartwig Amination.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Target Molecule: 2-Bromo-4-ethynyl-1-methoxybenzene (CAS: 871126-87-3)[1]

Executive Summary: The "Golden Path" Strategy

To synthesize This compound with high yield, you must navigate a chemoselectivity challenge.[1] The molecule contains two halogen handles: a bromine at position 2 and an iodine at position 4 (in the precursor).

The industry-standard "Golden Path" relies on the kinetic differentiation between the C–I and C–Br bonds.[1] Palladium inserts into the C–I bond significantly faster than the C–Br bond at ambient temperatures.[1]

The Validated Route:

  • Precursor: 2-Bromo-4-iodo-1-methoxybenzene.[1]

  • Coupling: Chemoselective Sonogashira coupling with Trimethylsilylacetylene (TMSA).

  • Deprotection: Mild removal of the TMS group.

Validated Reaction Scheme (Visualized)

ReactionScheme SM Starting Material 2-Bromo-4-iodo-1-methoxybenzene Inter Intermediate (TMS-Protected Alkyne) SM->Inter Step 1: Chemoselective Sonogashira Prod Target Product This compound Inter->Prod Step 2: Desilylation Reagent1 TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, THF, 23°C Reagent1->SM Reagent2 K2CO3 MeOH 23°C, 1h Reagent2->Inter

Figure 1: The chemoselective route relying on the reactivity gap between Aryl-I and Aryl-Br.[1]

Detailed Protocol & Parameter Control

Step 1: Chemoselective Sonogashira Coupling

Objective: Install the alkyne at C4 (Iodine) without touching C2 (Bromine).[1]

ParameterRecommended ConditionTechnical Rationale
Catalyst Pd(PPh3)2Cl2 (2-3 mol%)Bis(triphenylphosphine)palladium(II) dichloride is robust and moderately active.[1] Avoid highly active catalysts like Pd(dppf)Cl2 or Pd(tBu3P)2 which might activate the bromide.[1]
Co-Catalyst CuI (1-1.5 mol%)Essential for the catalytic cycle but promotes homocoupling if O2 is present.[1] Keep loading low.
Ligand PPh3 (Optional, 5 mol%)Adding excess ligand stabilizes the Pd species and prevents "Pd black" precipitation, sustaining the reaction at lower temps.
Base/Solvent Et3N / THF (1:3 ratio)Triethylamine acts as both base and reducing agent.[1] THF ensures solubility.
Temperature 20°C - 25°C (Strict) CRITICAL: Heating >40°C increases the risk of reacting at the bromine position (over-coupling).[1]

Protocol:

  • Charge a flame-dried Schlenk flask with 2-bromo-4-iodo-1-methoxybenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).[1]

  • Evacuate and backfill with Argon (3 cycles).[1] Oxygen is the enemy. [1]

  • Add degassed anhydrous THF and degassed Et3N via syringe.[1]

  • Add TMS-acetylene (1.1 equiv) dropwise at room temperature.[1]

  • Stir at 23°C for 4–6 hours. Monitor by TLC/HPLC.

    • Checkpoint: The starting material (Iodide) should disappear.[1] If the reaction stalls, do not heat. Add 0.5 mol% more catalyst instead.

Step 2: Deprotection (Desilylation)

Objective: Remove TMS group without causing polymerization.[1]

Protocol:

  • Dissolve the intermediate in MeOH/THF (2:1).

  • Add K2CO3 (1.5 equiv).[1]

  • Stir at room temperature for 30–60 mins.

  • Workup: Dilute with Et2O, wash with water/brine.[1] Dry over MgSO4.[1][2][3]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting Center (FAQs)

Ticket #001: "I am seeing a side product with two alkyne groups."

Diagnosis: Over-coupling (Bis-alkynylation).[1] Root Cause: The reaction conditions were too energetic, causing the Palladium to insert into the C–Br bond after consuming the C–I bond. Solution:

  • Lower Temperature: Ensure the reaction stays at 20–23°C. Use a water bath if the scale is large (exothermic).

  • Stoichiometry Control: Reduce TMS-acetylene to 1.05 equivalents.

  • Switch Catalyst: If using Pd(dppf) or an NHC-Pd catalyst, switch back to the "slower" Pd(PPh3)2Cl2.[1]

Ticket #002: "My reaction turns black immediately and yield is <40%."

Diagnosis: Catalyst Decomposition ("Pd Black").[1] Root Cause: The active Pd(0) species is aggregating and precipitating out of solution before completing the cycle. This often happens if the oxidative addition is slow or the ligand concentration is too low.[1] Solution:

  • Add Exogenous Ligand: Add 5–10 mol% extra PPh3 to the reaction mixture. This shifts the equilibrium back toward the soluble Pd-L species.[1]

  • Check Solvent Purity: Peroxides in old THF can kill the catalyst.[1] Use freshly distilled or inhibitor-free anhydrous THF.[1]

Ticket #003: "I see a 'dimer' impurity (Glaser Coupling)."

Diagnosis: Homocoupling of the alkyne (TMS-C≡C-C≡C-TMS).[1] Root Cause: Presence of Oxygen.[1] Copper(I) + O2 catalyzes the dimerization of terminal alkynes. Solution:

  • Degassing: Sparging with nitrogen is often insufficient.[1] Use the Freeze-Pump-Thaw method for the solvent if possible, or vigorous argon bubbling for >20 mins.[1]

  • Copper-Free Route: If the problem persists, switch to a Copper-free Sonogashira protocol (requires Pd(CH3CN)2Cl2 and XPhos with Cs2CO3), though this is generally slower.[1]

Ticket #004: "The final product turns into a brown gum upon storage."

Diagnosis: Polymerization.[1] Root Cause: Terminal alkynes on electron-rich rings (methoxy-substituted) are prone to polymerization, especially in the presence of light or trace acids.[1] Solution:

  • Stabilization: Store the purified product as a solution in benzene/toluene in the freezer (-20°C) rather than neat oil.

  • Add Inhibitor: Trace amounts of BHT (butylated hydroxytoluene) can be added for long-term storage.[1]

Decision Matrix: Troubleshooting Flowchart

Troubleshooting Issue Identify Issue LowYield Low Conversion / SM Remains Issue->LowYield OverCouple Bis-alkynylation (Loss of Br) Issue->OverCouple Dimer Dimer Formation (Glaser) Issue->Dimer Sol_LowYield 1. Add 5% PPh3 (stabilize Pd) 2. Check Solvent Quality (Dry/Degas) 3. Increase Time (Do NOT heat) LowYield->Sol_LowYield Sol_OverCouple 1. Lower Temp to <20°C 2. Reduce TMS-acetylene to 1.0 eq 3. Use less active catalyst (PdCl2(PPh3)2) OverCouple->Sol_OverCouple Sol_Dimer 1. STRICT Anaerobic Conditions 2. Freeze-Pump-Thaw Solvents 3. Reduce CuI loading to 0.5 mol% Dimer->Sol_Dimer

Figure 2: Diagnostic flow for correcting common synthetic failures.

References

  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922.[1]

  • Chemoselectivity (I vs Br): Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing standard TMS removal with K2CO3/MeOH).

  • Experimental Precedent: BenchChem. (n.d.). 2-Bromo-1-ethynyl-4-methoxybenzene.[1][4] Retrieved from (Verifying molecule existence and structure).[1]

  • Glaser Coupling Avoidance: Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira coupling reaction with diminished homocoupling.[1] Organic Letters, 7(5), 843–846.[1]

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Coupling with 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this versatile cross-coupling reaction, with a specific focus on challenging substrates like 2-Bromo-4-ethynyl-1-methoxybenzene. This molecule presents a unique case as it contains both the aryl halide and the terminal alkyne functionalities, making it a valuable building block for the synthesis of complex organic architectures.[1]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not showing any product formation. What are the first things I should check?

A1: When a Sonogashira reaction fails to initiate, the initial investigation should center on the fundamental components of your reaction setup.[2]

  • Catalyst Integrity: Verify the activity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes, such as Pd(PPh₃)₄, are sensitive to air and moisture, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction.[3][4] Copper(I) salts can also oxidize over time, diminishing their effectiveness.[2][3]

  • Anaerobic and Anhydrous Conditions: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][5][6] Ensure that your solvents and amine base are anhydrous and have been thoroughly degassed.[2]

  • Reagent Purity: Impurities in your starting material, this compound, or any other reagents can poison the catalyst.[2][3] Confirm the purity of all components.

Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled dimer of my starting material. How can I minimize this?

A2: The formation of a 1,3-diyne through the coupling of two terminal alkyne molecules is a common side reaction known as Glaser-Hay coupling.[2][5] This is particularly prevalent in copper-catalyzed Sonogashira reactions.[5][6]

  • Strict Inert Atmosphere: Oxygen is a key promoter of Glaser coupling.[5] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[2]

  • Minimize Copper Cocatalyst: High concentrations of the copper(I) cocatalyst can accelerate the homocoupling pathway.[2] Reduce the loading of your copper salt to the minimum effective amount.

  • Slow Addition of Alkyne: If you are coupling this compound with another terminal alkyne, adding the second alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the desired cross-coupling.[2]

  • Consider Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][5][6] These protocols often employ specific ligands to facilitate the reaction.[7]

Q3: My reaction mixture turned black shortly after adding the reagents. What does this signify?

A3: The formation of a black precipitate, commonly referred to as palladium black, is a clear indication of palladium catalyst decomposition.[2][3] This occurs when the active Pd(0) species agglomerates and precipitates, rendering it inactive.[2]

  • Common Causes: The primary culprits are often the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2]

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[2][8] Consider switching to an alternative solvent like DMF, toluene, or an amine.[4]

Q4: How does the reactivity of the aryl bromide in this compound affect the reaction?

A4: The reactivity of the aryl halide is a critical factor. The general order of reactivity is I > OTf > Br >> Cl.[2] Aryl bromides, like the one in your substrate, typically require more forcing conditions (e.g., higher temperatures) than the more reactive aryl iodides.[2][6] The presence of the electron-donating methoxy group on the benzene ring can further decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-determining step.[5][9]

Systematic Troubleshooting Guides

Issue 1: Low to No Product Yield

A low or complete lack of product is the most common challenge. This troubleshooting workflow will guide you through a systematic diagnosis.

cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_catalyst Catalyst System start Low or No Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions catalyst_issues Investigate Catalyst & Ligand start->catalyst_issues impure_substrates Impure Substrates? reagent_quality->impure_substrates wet_solvent Wet/Oxygenated Solvent/Base? reagent_quality->wet_solvent temp Incorrect Temperature? reaction_conditions->temp concentration Concentration Too Low? reaction_conditions->concentration pd_decomp Decomposed Pd Catalyst? catalyst_issues->pd_decomp cu_oxidized Oxidized Cu(I) Source? catalyst_issues->cu_oxidized ligand Inappropriate Ligand? catalyst_issues->ligand sol_purify Purify substrates (distillation, recrystallization, chromatography). impure_substrates->sol_purify sol_dry Use anhydrous, degassed solvents and distill amine base. wet_solvent->sol_dry sol_temp Increase temperature, especially for aryl bromides. Consider a sealed tube for volatile alkynes. temp->sol_temp sol_conc Increase reactant concentration. concentration->sol_conc sol_pd Use fresh catalyst. Ensure strictly inert atmosphere. pd_decomp->sol_pd sol_cu Use fresh, high-purity Cu(I) salt. cu_oxidized->sol_cu sol_ligand For less reactive halides, use more electron-rich/bulky ligands (e.g., XPhos, dppf). ligand->sol_ligand

Caption: Troubleshooting workflow for low or no product yield.

Detailed Optimization Strategies for Low Yield:

ParameterRecommended Action & Rationale
Catalyst & Ligand For electron-rich aryl bromides like this compound, standard phosphine ligands may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[2][4][10]
Solvent The choice of solvent can significantly impact the reaction.[11] While THF and DMF are common, they can sometimes be problematic.[2][11][12] Consider screening other solvents such as toluene, dioxane, or even using the amine base as the solvent.[12][13]
Base The base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[4][6] Triethylamine and diisopropylethylamine are common choices.[3] For less reactive substrates, a stronger base like DBU may be beneficial.[13] Ensure the base is dry and used in sufficient excess.[3]
Temperature Aryl bromides generally require higher temperatures than aryl iodides to react efficiently.[2][6] If your reaction is sluggish at room temperature, gradually increase the temperature, potentially up to 80-100°C.[12]
Issue 2: Excessive Homocoupling (Glaser-Hay Reaction)

The formation of the 1,3-diyne byproduct is a common issue, especially when using a copper cocatalyst.[2][5]

cluster_atmosphere Atmosphere Control cluster_addition Addition Strategy cluster_copper Copper Cocatalyst start Excessive Homocoupling atmosphere Review Reaction Atmosphere start->atmosphere reagent_addition Modify Reagent Addition start->reagent_addition copper Review Copper Cocatalyst start->copper oxygen Oxygen Present? atmosphere->oxygen alkyne_conc High Alkyne Concentration? reagent_addition->alkyne_conc cu_loading High Cu(I) Loading? copper->cu_loading copper_free Consider Copper-Free? copper->copper_free sol_oxygen Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents. oxygen->sol_oxygen sol_alkyne_conc Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. alkyne_conc->sol_alkyne_conc sol_cu_loading Reduce Cu(I) cocatalyst loading to the minimum effective amount. cu_loading->sol_cu_loading sol_copper_free Switch to a copper-free protocol, especially for less reactive halides. copper_free->sol_copper_free

Caption: Troubleshooting workflow for excessive homocoupling.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a standard starting point for the reaction.

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper cocatalyst: Copper(I) iodide (CuI) (0.04 equiv)

  • This compound (1.2 equiv)

  • Aryl iodide (1.0 equiv)

  • Base: Triethylamine (Et₃N), degassed

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed THF and degassed triethylamine via syringe. A common solvent to base ratio is 2:1 to 5:1.[4]

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove catalyst residues.[2]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Copper-Free Sonogashira Coupling

This protocol is recommended when Glaser homocoupling is a significant issue.

Materials:

  • Palladium catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • This compound (1.2 equiv)

  • Aryl iodide (1.0 equiv)

  • Base: Piperidine or Diisopropylamine (DIPEA), degassed

  • Solvent: Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed toluene and the degassed amine base.

  • Add this compound.

  • Heat the reaction mixture to 60-80°C and monitor by TLC or GC-MS.

  • Follow the workup and purification procedure described in the general protocol.

References

  • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • MDPI. (2020).
  • PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand.
  • ACS Publications. (2021).
  • Taylor & Francis. (2018).
  • BenchChem. (n.d.). 2-Bromo-1-ethynyl-4-methoxybenzene.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction?.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules.
  • ResearchGate. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • BenchChem. (n.d.).
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.

Sources

Technical Support Center: Synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEMSUP-2B4E-001 Subject: Troubleshooting Side Reactions & Selectivity Protocols Status: Open Agent: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 2-Bromo-4-ethynyl-1-methoxybenzene CAS: 871126-87-3 Structure: An anisole core substituted with a bromine at the ortho position and a terminal alkyne at the para position relative to the methoxy group.

Primary Synthetic Challenge: This molecule acts as a bifunctional linker. The synthesis typically relies on a chemoselective Sonogashira coupling starting from 2-bromo-4-iodo-1-methoxybenzene . The critical success factor is distinguishing between the highly reactive C–I bond (target) and the moderately reactive C–Br bond (to be preserved for downstream chemistry).

Common Failure Modes:

  • Bis-Alkynylation: Loss of the bromine handle due to over-coupling.

  • Glaser Homocoupling: Dimerization of the alkyne source.

  • Protodebromination: Reductive loss of the bromine atom.

Diagnostic Guide: Side Reactions & Troubleshooting

Issue 1: Bis-Coupling (Loss of Regioselectivity)

Symptom: LCMS shows a mass corresponding to the bis-alkynyl product (M+ + Alkyne - Br). Root Cause: The catalyst system is too active, or the reaction temperature is sufficient to overcome the activation energy barrier of the C–Br bond after the C–I bond is consumed.

Mechanism: Palladium(0) undergoes oxidative addition into the C–I bond (fast). Once the iodide is consumed, if the catalyst remains active and thermal energy is available, it will insert into the C–Br bond (slower).

Corrective Actions:

  • Switch Catalyst Precursor: Use Pd(PPh₃)₂Cl₂ instead of Pd(dppf)Cl₂ or Pd(PPh₃)₄. The triphenylphosphine ligands are less electron-rich than bidentate ferrocenyl ligands, making the oxidative addition into the C–Br bond kinetically unfavorable at lower temperatures.

  • Temperature Control: Maintain reaction temperature strictly between 20°C and 25°C . C–I coupling proceeds readily at RT; C–Br coupling typically requires >50°C with standard catalysts.

  • Stoichiometry: Limit the alkyne source (e.g., TMS-acetylene) to 0.98 – 1.05 equivalents . Excess alkyne drives the secondary reaction.

Issue 2: Glaser Homocoupling (Dimer Formation)

Symptom: Appearance of a symmetrical dimer (e.g., TMS-C≡C-C≡C-TMS) or a "black tar" precipitate. Root Cause: Presence of dissolved Oxygen (O₂) in the solvent system while using Copper(I) iodide (CuI) as a co-catalyst.[1]

Mechanism: CuI forms a copper-acetylide intermediate.[2] In the presence of O₂, this species undergoes oxidative dimerization (Glaser/Hay coupling) rather than transmetallating to the Palladium cycle.

Corrective Actions:

  • Degassing Protocol: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >30 minutes before adding the catalyst.

  • Slow Addition: Add the alkyne as a dilute solution over 1 hour via syringe pump to keep its instantaneous concentration low relative to the aryl iodide.

  • Copper-Free Variant: If the problem persists, switch to a Copper-free Sonogashira protocol using Pd(Cy)₃ (requires heating, so trade-off with selectivity) or CataCXium A .

Issue 3: Protodebromination (Bromine Loss)

Symptom: Product mass corresponds to 4-ethynyl-1-methoxybenzene (Br is replaced by H). Root Cause: Presence of a hydride source. This often occurs in alcoholic solvents (MeOH, EtOH) or when using amines that can undergo


-hydride elimination.

Mechanism: The Pd(II)-Br intermediate (formed if C-Br insertion occurs, or via halogen exchange) undergoes transmetallation with a hydride source (or


-hydride elimination from a ligand/solvent) followed by reductive elimination, replacing the Br with H.

Corrective Actions:

  • Solvent Change: Avoid primary/secondary alcohols. Use THF or DMF .[3]

  • Base Selection: Use Triethylamine (Et₃N) or Diisopropylamine (DIPA) . Avoid bases prone to donating hydrides under forcing conditions.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired selective pathway and the common side reactions.

ReactionPathways Start 2-Bromo-4-iodo-1-methoxybenzene (Starting Material) Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Int_I Ar-Pd-I Species (Fast Formation) Pd_Cycle->Int_I Kinetic Control (RT) Int_Br Ar-Pd-Br Species (Slow Formation) Pd_Cycle->Int_Br High Temp / Active Cat. Target This compound (TARGET PRODUCT) Int_I->Target + Alkyne / CuI BisProduct 2,4-Diethynyl-1-methoxybenzene (Bis-Coupled Impurity) Int_Br->BisProduct + Alkyne DeBrom 4-Ethynyl-1-methoxybenzene (Protodebromination) Int_Br->DeBrom Hydride Source Target->BisProduct Over-reaction (Excess Alkyne) Glaser Diyne Dimer (Glaser Side Product) Alkyne_Source Terminal Alkyne (Reagent) Alkyne_Source->Glaser O2 + CuI

Caption: Reaction network showing the kinetic selectivity required to favor the target (Green path) over bis-coupling and reduction pathways (Red paths).

Validated Experimental Protocol

Protocol ID: SOP-SONO-SEL-04 Objective: Selective mono-alkynylation of 2-bromo-4-iodo-1-methoxybenzene.

Reagents & Setup
ComponentEquiv.RoleNotes
2-Bromo-4-iodoanisole 1.0SubstrateLimiting reagent.
TMS-Acetylene 1.05Alkyne SourceSlight excess only.
Pd(PPh₃)₂Cl₂ 0.02CatalystBis(triphenylphosphine) is preferred for selectivity.
CuI 0.01Co-CatalystMust be off-white/tan. If green/black, discard.
Triethylamine (Et₃N) 3.0BaseAcid scavenger.
THF (Anhydrous) 10 volSolventDegassed.
Step-by-Step Procedure
  • Degassing (Critical):

    • Charge a flame-dried Schlenk flask with 2-bromo-4-iodoanisole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

    • Evacuate and backfill with Argon three times.

    • Why: Removing O₂ prevents Glaser coupling and protects the Pd(0) species.

  • Solvent Addition:

    • Add anhydrous, degassed THF and Et₃N via syringe under Argon flow.

    • Stir until the aryl halide is dissolved. The solution typically turns yellow/orange.

  • Controlled Initiation:

    • Cool the mixture to 0°C (ice bath).

    • Add TMS-acetylene (1.05 equiv) dropwise over 10 minutes.

    • Why: Cooling during addition prevents localized "hot spots" where bis-coupling could occur.

  • Reaction Phase:

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours.

    • Monitor: Check TLC or LCMS at 2 hours.

      • Target: Consumption of Iodo-starting material.[3][4][5]

      • Stop: If Bis-product (>5%) appears, quench immediately.

  • TMS Deprotection (In-situ option):

    • Note: If the free alkyne is required immediately, add MeOH (5 vol) and K₂CO₃ (2.0 equiv) directly to the crude mixture and stir for 30 mins.

    • Warning: Free alkynes are unstable; store as the TMS-protected intermediate if not using immediately.

  • Workup:

    • Filter through a pad of Celite (removes Pd/Cu).

    • Concentrate filtrate.

    • Partition between EtOAc and Water. Wash organic layer with Brine.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl₂ to speed up the reaction? A: Not recommended. Pd(dppf) is a highly active catalyst often used for aryl chlorides or sterically hindered bromides. Using it here increases the risk of activating the C–Br bond, leading to significant bis-coupling impurities [1].

Q: My CuI is light green. Is that okay? A: No. Green or blue CuI indicates oxidation to Cu(II). This will not catalyze the Sonogashira cycle efficiently and will promote Glaser homocoupling. Recrystallize your CuI from saturated KI solution or buy a fresh batch [2].

Q: Why do I see 4-bromo-3-methoxy... in my NMR? A: You are likely misinterpreting the numbering. The standard IUPAC priority assigns the methoxy as position 1. If you see coupling ortho to the methoxy, you likely started with the wrong isomer (e.g., 2-iodo-4-bromoanisole). Verify your starting material Regiochemistry.[6]

Q: Can I do this in water/micelles? A: Yes, using surfactants (e.g., TPGS-750-M). However, aqueous conditions can sometimes promote protodeboronation-like mechanisms if boronic acids were involved, or hydrolysis of the C-Br bond if high temps are used. Stick to organic solvents (THF) for maximum selectivity unless Green Chemistry is a strict mandate [3].

References

  • BenchChem. Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions. (Accessed 2024).[6] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. (Accessed 2024).[6] Link

  • Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions."[7] Org.[7][8][9][10] Lett. 2018, 20, 542-545.[7] Link

  • Liang, B., et al. "Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes."[7] J. Org.[7] Chem. 2005, 70, 391-393.[7] Link

Sources

purification challenges with 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2B4E-OMe Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 2-Bromo-4-ethynyl-1-methoxybenzene (also known as 3-bromo-4-methoxyphenylacetylene) as an intermediate for Sonogashira couplings or "Click" chemistry.

The Core Challenge: This molecule possesses a "perfect storm" of purification difficulties:

  • The Terminal Alkyne (

    
    ):  Sensitive to acidity (hydration) and oxidation (homocoupling).
    
  • The Aryl Bromide (

    
    ):  Sensitive to light-induced radical decomposition.
    
  • The Methoxy Group (

    
    ):  Activates the ring, increasing electron density and making the alkyne more susceptible to electrophilic attack during purification.
    

This guide provides self-validating protocols to overcome yield loss during silica chromatography and to separate the "inseparable" TMS-protected precursor.

Troubleshooting Guides

Issue A: "My product streaks on the column or decomposes after purification."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (


). The electron-rich nature of your compound (due to the methoxy donor) makes the terminal alkyne susceptible to acid-catalyzed hydration (forming the ketone) or polymerization on the column.

The Fix: Neutralized Silica Chromatography Do not use standard silica packing. You must buffer the stationary phase.

Protocol:

  • Prepare Solvent: Create your eluent system (e.g., Hexanes/Ethyl Acetate).

  • Add Buffer: Add 1% Triethylamine (Et

    
    N)  or 1% Pyridine  to the solvent system.
    
  • Slurry Pack: Slurry the silica in this basic solvent before pouring the column.

  • Flush: Run 2 column volumes of the basic solvent through the packed column to neutralize all active acidic sites.

  • Load & Run: Load your sample. (Note: The Et

    
    N will prevent the "streaking" and degradation).
    

Validation Check: Your product should elute as a tight, circular band rather than a teardrop shape. Post-column NMR should show a sharp singlet for the alkyne proton (


 ppm) without broad "humps" at the baseline.
Issue B: "I cannot separate the product from the TMS-protected precursor."

Diagnosis:


-Complexation Failure. 
The starting material (2-Bromo-4-((trimethylsilyl)ethynyl)-1-methoxybenzene) and the deprotected product have nearly identical polarity (Rf values) on standard silica. They will co-elute.

The Fix: Silver Nitrate (


) Impregnated Silica 
Terminal alkynes form a reversible 

-complex with Silver(I) ions. This drastically retards the movement of the product while the TMS-protected impurity (which cannot complex) flows through quickly.

Protocol: Preparation of 10%


 Silica 
  • Dissolve: Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of Acetonitrile (MeCN).
    
  • Mix: Add 20 g of Silica Gel (230-400 mesh) to the solution.

  • Evaporate: Rotary evaporate the slurry in the dark (cover flask with foil) until a free-flowing white powder remains.

    • Warning: Do not heat above 40°C; silver salts are heat sensitive.

  • Pack: Pack the column using this "doped" silica. Wrap the column in aluminum foil to prevent light reduction of silver.

  • Elute:

    • Fraction 1 (Fast): TMS-protected impurity (Elute with 5% EtOAc/Hexanes).

    • Fraction 2 (Slow): Your Product (this compound).

    • Note: You may need to increase polarity slightly to "break" the Ag-alkyne complex and elute the product.

Validation Check: On TLC, the TMS-impurity will run near the solvent front, while your product will stay near the baseline until the polarity is increased.

Issue C: "A new spot appeared running just above my product."

Diagnosis: Glaser Coupling (Oxidative Homocoupling). Trace Copper (from a previous Sonogashira step) + Oxygen + Base causes two molecules of your alkyne to fuse, forming a diyne dimer.

The Fix: Oxygen Exclusion & Chelation

  • Prevention: Sparge all solvents with Argon for 15 minutes before use.

  • Cleanup: If the dimer is present, it is usually less polar (more lipophilic) than the monomer. Use a shallow gradient (e.g., 100% Hexanes

    
     2% EtOAc). The dimer elutes first.
    

Visualized Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct stationary phase.

purification_logic start Crude Mixture Analysis impurity_check Is TMS-Precursor Present? start->impurity_check silica_check Does Product Streak/Decompose? impurity_check->silica_check No ag_route USE SILVER NITRATE SILICA (Separates based on Pi-Complexation) impurity_check->ag_route Yes (Co-eluting) neutral_route USE NEUTRALIZED SILICA (1% Et3N in Hexanes) silica_check->neutral_route Yes (Acid Sensitive) standard_route Standard Flash Chromatography (Hexanes/EtOAc) silica_check->standard_route No (Stable)

Caption: Logic flow for selecting the stationary phase based on impurity profile and compound stability.

Figure 2: Mechanism of Silver Nitrate Separation

Understanding why the separation works.

ag_mechanism cluster_0 Mobile Phase Flow cluster_1 Stationary Phase (Ag-Silica) tms TMS-Protected (Steric Bulk) No Interaction silver Ag+ Ion (Lewis Acid) tms->silver No Binding elution Fraction 1: Impurity tms->elution Elutes Fast product Terminal Alkyne (Exposed Pi-System) product->silver Reversible Binding complex Pi-Complex Formed (Retained on Column) silver->complex elution_slow Fraction 2: Pure Product complex->elution_slow Elutes Slow (Requires Polarity Incr.)

Caption: Mechanism of Argentation Chromatography. The terminal alkyne binds to Ag+, increasing retention time.

Technical Data & Specifications

PropertyValue/Notes
Molecular Formula

Molecular Weight 211.06 g/mol
Physical State Pale yellow oil or low-melting solid (purity dependent).
Storage -20°C, under Argon, protect from light (foil wrap).
TLC Stain UV Active (254 nm); KMnO

(stains alkyne brown).
Key NMR Signal

ppm (s, 1H) for

.
Stability Warning Explosion Hazard: Do not distill residues to dryness. Terminal acetylenes can be unstable at high concentrations/heat.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound instead of running a column? A: Not recommended. While low molecular weight aryl alkynes can sometimes be distilled under high vacuum (Kugelrohr), the risk of thermal polymerization or explosion is non-zero. If you must distill, ensure the bath temperature does not exceed 60°C and use a radical inhibitor (like BHT). Column chromatography is significantly safer for this specific brominated derivative.

Q: Why is my product turning brown in the freezer? A: This indicates oxidation or polymerization. Ensure the vial is flushed with Argon before closing. The "brown" color is often trace conjugated polymer (polyacetylene-like species). If the NMR is still clean, you can filter it through a small plug of silica to remove the color.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if you don't want to mess with triethylamine buffering. It is naturally less acidic than silica and gentler on the alkyne.

References

  • Synthesis & Properties of Aryl Alkynes

    • BenchChem. (n.d.). 2-Bromo-1-ethynyl-4-methoxybenzene.[1] Retrieved from

    • Context: Confirms the structural properties and utility in Sonogashira couplings.
  • Silver Nitrate Chromatography (Argentation)
  • Silica Gel Acidity & Buffering

    • Teledyne ISCO. (2023). Silica Gel Column Chromatography: Troubleshooting and Optimization. Retrieved from

    • Context: Standard industry protocols for neutralizing silica for acid-sensitive compounds.
  • Glaser Coupling Side-Reactions

    • Alfa Chemistry. (n.d.). Glaser Coupling Mechanism and Side Reactions. Retrieved from

    • Context: Explains the oxidative dimerization mechanism that gener

Sources

dealing with impurities in 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 859211-28-2 | Formula: C₉H₇BrO | MW: 211.06 g/mol [1][2]

Introduction

Welcome to the technical support hub for 2-Bromo-4-ethynyl-1-methoxybenzene . This guide addresses the specific purification and stability challenges associated with this scaffold. As a dual-functionalized building block (containing both an aryl bromide and a terminal alkyne), this compound is prone to specific degradation pathways—most notably oxidative homocoupling (Glaser coupling) and transition metal retention.[2]

This guide prioritizes causality-based troubleshooting : understanding why an impurity formed to select the correct purification method.

Module 1: Diagnostic Hub (Impurity Identification)

Before attempting purification, you must identify the nature of the contamination. Use this diagnostic matrix to interpret your analytical data.

Visual & TLC Diagnostics
ObservationProbable Impurity/IssueMechanism
Blue/Green Fluorescence (UV 254/365)Glaser Dimer (1,3-diyne)Oxidative homocoupling of two alkyne units, catalyzed by trace Cu/Pd and O₂.[2]
Dark Black/Brown Precipitate Palladium Black Aggregation of Pd(0) nanoparticles from the synthesis catalyst.
Spot at R_f ~ 0.0 (Baseline) Copper Salts / Polymer Residual CuI catalyst or polymerized alkyne species.
Spot at R_f > Product TMS-Protected Intermediate Incomplete deprotection (if synthesized via TMS-acetylene).[2]
NMR Fingerprinting (¹H NMR in CDCl₃)
  • Product Reference: Terminal alkyne proton (

    
    C-H ) appears as a singlet at ~3.0–3.3 ppm .[2] Methoxy group (-OCH ₃) at ~3.85 ppm .[2][3][4]
    
Anomalous PeakDiagnosisAction
Missing singlet at ~3.0–3.3 ppmGlaser Dimer The terminal proton is lost during dimerization.[2] Check for symmetry in aromatic region.
Sharp Singlet at ~0.2 ppmTMS-Residue Incomplete deprotection.[2] Requires basic hydrolysis (K₂CO₃/MeOH).
Multiplets at ~7.0–7.5 ppm (non-matching)Starting Material Likely 2-bromo-4-iodo-1-methoxybenzene (or bromo-triflate precursor).[2]

Module 2: Purification Protocols

Workflow 1: Removing the "Glaser Dimer" (Homocoupling Impurity)

The most common impurity is the dimer: 1,2-bis(3-bromo-4-methoxyphenyl)buta-1,3-diyne.[2] Because the dimer is highly conjugated and planar, it often co-elutes with the product on standard silica.

The Solution: Silver Nitrate Impregnated Silica Standard silica may fail to separate the alkyne from its dimer due to similar polarity. Ag(I) ions form a reversible


-complex with the terminal alkyne, significantly retarding its elution compared to the internal diyne (dimer).
  • Prepare Ag-Silica: Dissolve AgNO₃ (10% w/w of silica) in Acetonitrile. Add silica gel.[2] Rotary evaporate to dryness (protect from light).

  • Pack Column: Pack the column with the Ag-impregnated silica in Hexanes/DCM (dark environment).

  • Elution:

    • Flush with 100% Hexanes first (Elutes the Glaser Dimer ).

    • Switch to Hexanes:Ethyl Acetate (95:5) (Elutes the Target Alkyne ).

  • Recovery: The alkyne interacts strongly with Silver. If yield is low, wash the column with 5% NH₄OH in solvent to break the Ag-alkyne complex.

Workflow 2: Recrystallization (for >95% Purity)

If the impurity profile is minor (<5%), recrystallization is superior to chromatography for scale-up.

Solvent System: Hexanes / Dichloromethane (DCM)

  • Dissolve the crude solid in the minimum amount of warm DCM (35°C).

  • Add warm Hexanes dropwise until the solution becomes slightly turbid.

  • Add a few drops of DCM to restore clarity.[2]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filtration: Wash crystals with cold Hexanes.

Critical Note: Avoid heating above 50°C. Terminal alkynes can undergo thermal polymerization.[2]

Module 3: Metal Scavenging (Pd/Cu Removal)

For pharmaceutical applications, residual transition metals must be <10 ppm.

Protocol:

  • Dissolve compound in THF or EtOAc.[2]

  • Add SiliaMetS® Thiol or activated charcoal (100 wt% relative to metal content).

  • Stir at 40°C for 4 hours.

  • Filter through a Celite pad (diatomaceous earth) to remove the scavenger.

  • Concentrate filtrate.[2][5]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound based on the specific impurity identified.

PurificationLogic Start Crude this compound Analysis Analyze: TLC & 1H NMR Start->Analysis Decision Identify Major Impurity Analysis->Decision Impurity_Dimer Glaser Dimer (Missing alkyne H in NMR) Decision->Impurity_Dimer Non-polar spot Impurity_TMS TMS-Protected (Peak at 0.2 ppm) Decision->Impurity_TMS High Rf spot Impurity_Metal Pd/Cu Residue (Dark color/Black ppt) Decision->Impurity_Metal Color issue Action_AgCol AgNO3-Silica Chromatography (Retains Alkyne, Elutes Dimer) Impurity_Dimer->Action_AgCol Action_Base Deprotection: K2CO3 / MeOH, 1h Impurity_TMS->Action_Base Action_Scav Metal Scavenging: SiliaMetS Thiol or Charcoal Impurity_Metal->Action_Scav Final Pure Product (Store under N2, -20°C) Action_AgCol->Final Action_Base->Analysis Re-check Action_Scav->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity identification.

Frequently Asked Questions (FAQ)

Q1: My product turned green/blue on the bench. Is it ruined? A: Not necessarily, but it is degrading. The color change indicates the formation of the Glaser dimer (conjugated diynes are often colored/fluorescent) or oxidation of the electron-rich methoxy ring.

  • Immediate Action: Purify via a short silica plug immediately to remove the oxidized species.

  • Prevention:[2][6] Store the solid under Nitrogen/Argon at -20°C. Exclude light, as the C-Br bond is photosensitive.[2]

Q2: I see a peak at ~1.5 ppm in the NMR that won't go away. A: This is likely Water in CDCl₃ or Cyclohexane/Grease . However, if you used n-BuLi or a similar alkyl-lithium reagent during synthesis, ensure it is not an alkyl-impurity.[2] If the peak is a triplet/quartet pattern, check for residual Ethanol from recrystallization.

  • Fix: Dry the product under high vacuum (<1 mbar) for 12 hours.

Q3: Can I distill this compound? A: Do NOT distill. Terminal alkynes with aryl bromides are thermally unstable.[2] Heating this compound to its boiling point (likely >250°C at atm pressure) poses a severe risk of explosive polymerization or decomposition. Stick to chromatography or recrystallization.[2]

Q4: The terminal alkyne proton integration is only 0.8H instead of 1.0H. A: This indicates Deuterium Exchange . If you are running NMR in CD₃OD (Methanol-d4) or using CDCl₃ that is "wet" with D₂O, the acidic terminal alkyne proton (


C-H) can exchange with Deuterium (

C-D), making it invisible in ¹H NMR.
  • Verification: Run the NMR in dry DMSO-d6 or fresh anhydrous CDCl₃.[2]

References

  • Glaser Coupling Mechanism & Prevention

    • Title: "Glaser Coupling - Alfa Chemistry"[2]

    • Source: Alfa Chemistry[2]

  • Purification of Aryl Alkynes (Silver Nitrate Chromatography)
  • Synthesis & Characterization of this compound

    • Title: "this compound | 859211-28-2"[1][2]

    • Source: Sigma-Aldrich (Merck)[2]

  • NMR Interpretation of Terminal Alkynes

    • Title: "Spectroscopy of the Alkynes"[7]

    • Source: Chemistry LibreTexts[2]

    • URL:[Link]

Sources

Technical Support Center: Solvent-Driven Reactivity & Troubleshooting for 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Bromo-4-ethynyl-1-methoxybenzene (also referred to as 2-bromo-1-ethynyl-4-methoxybenzene) is a highly versatile, bifunctional building block widely used in medicinal chemistry and materials science[1]. Structurally, it features an electrophilic aryl bromide (ortho to a methoxy group) and a nucleophilic terminal alkyne (para to the methoxy group)[1].

Because it contains both an electrophile and a nucleophile precursor, this molecule is essentially an AB-type monomer. This dual reactivity introduces significant chemoselectivity challenges. The choice of solvent is the primary thermodynamic and kinetic lever you have to dictate which functional group reacts, preventing unwanted homocoupling or polymerization.

Section 1: Mechanistic FAQs - The Causality of Solvent Effects

Q1: Why does my Sonogashira coupling yield oligomers/polymers instead of the desired cross-coupled product? A: This is a classic chemoselectivity failure driven by solvent polarity. In highly polar, coordinating solvents (like DMF or NMP) at elevated temperatures, the solvent stabilizes the ionic intermediates formed during the palladium-catalyzed oxidative addition[2]. This accelerates the activation of the typically sluggish C-Br bond. Because your molecule also has a terminal alkyne, the activated C-Br bond on one molecule reacts with the alkyne of another, leading to step-growth AB-polymerization. Solution: To selectively react the terminal alkyne with an external, more reactive aryl iodide, switch to a low-polarity solvent like THF or Toluene at room temperature. These solvents do not stabilize the oxidative addition transition state as effectively, keeping the C-Br bond dormant while the alkyne undergoes transmetalation[2].

Q2: How does solvent choice dictate the success of the CuAAC (Click) reaction without affecting the aryl bromide? A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires the stabilization of a Cu(I)-acetylide intermediate. If you use purely organic solvents (e.g., DCM or pure Toluene), the Cu(I) catalyst often aggregates, leading to stalled reactions or requiring harsh heating that might trigger C-Br degradation. By utilizing a protic/aqueous biphasic system—specifically


-BuOH/H₂O (1:1)—the water accelerates the formation of the copper-acetylide via hydrogen bonding and stabilizes the Cu(I) species, while the 

-BuOH ensures the organic substrate remains solvated[3]. Furthermore, this aqueous environment completely suppresses any background oxidative addition of the C-Br bond, ensuring 100% chemoselectivity for the alkyne[4].

Q3: Can I perform a Suzuki-Miyaura coupling on the aryl bromide while leaving the terminal alkyne intact? A: Yes, but it requires overcoming the steric hindrance of the ortho-methoxy group and preventing the terminal alkyne from poisoning the palladium catalyst. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is critical here. The water dissolves the inorganic base (e.g., Na₂CO₃) required to activate the boronic acid into a highly nucleophilic boronate. This rapid transmetalation outcompetes the coordination of the terminal alkyne to the palladium center.

Section 2: Quantitative Data - Solvent Effect on Chemoselectivity

The following table summarizes the causal relationship between solvent systems and the resulting chemoselectivity when reacting this compound.

Solvent SystemCatalyst / BasePrimary Reactive SiteMajor Product OutcomeTypical Yield
THF / Et₃N (Low Polarity)Pd(PPh₃)₄, CuITerminal AlkyneChemoselective Sonogashira Cross-Product>85%
DMF / Et₃N (Highly Polar, Heat)Pd(PPh₃)₄, CuIBoth (Alkyne + Bromide)AB-Oligomers / PolymersHigh (as polymer)

-BuOH / H₂O
(Protic/Aqueous)
CuSO₄, NaAscTerminal Alkyne1,4-Disubstituted 1,2,3-Triazole (Click)>90%
1,4-Dioxane / H₂O (Biphasic)Pd(dppf)Cl₂, Na₂CO₃Aryl BromideChemoselective Suzuki Cross-Product75–80%

Section 3: Visualizing Solvent-Directed Workflows

G Substrate 2-Bromo-4-ethynyl- 1-methoxybenzene Solvent1 THF / Et3N (Low Polarity) Substrate->Solvent1 Pd/Cu, RT Solvent2 t-BuOH / H2O (Protic/Aqueous) Substrate->Solvent2 Cu(I), RT Solvent3 1,4-Dioxane / H2O (Biphasic) Substrate->Solvent3 Pd, Boronic Acid Solvent4 DMF / Heat (Highly Polar) Substrate->Solvent4 Pd/Cu, Heat Result1 Selective Sonogashira (Alkyne Reacts) Solvent1->Result1 Result2 CuAAC Click (Alkyne Reacts) Solvent2->Result2 Result3 Suzuki Coupling (Bromide Reacts) Solvent3->Result3 Result4 AB-Polymerization (Both React) Solvent4->Result4

Caption: Solvent-directed chemoselectivity workflow for this compound.

Section 4: Troubleshooting Guides & Self-Validating Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the mechanistic success of the solvent choice in real-time.

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Objective: React the terminal alkyne with an external aryl iodide while preserving the C-Br bond.

  • Preparation: In an oven-dried flask under N₂, dissolve this compound (1.0 eq) and your target Aryl Iodide (1.1 eq) in anhydrous THF (0.1 M). Add anhydrous Et₃N (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). The low polarity of THF prevents the Pd(0) from inserting into the C-Br bond at room temperature[2].

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint:

    • Visual: The solution will transition from pale yellow to a dark amber/brown suspension (precipitation of Et₃N·HI salts).

    • Analytical: Take an aliquot for ¹H NMR. The sharp singlet at ~3.2 ppm (terminal alkyne proton) must completely disappear. The chemical shift of the methoxy group (~3.9 ppm) should remain largely unchanged, confirming the ortho-bromide is intact.

Protocol B: CuAAC "Click" Reaction (Alkyne Functionalization)

Objective: Form a 1,2,3-triazole without triggering C-Br degradation.

  • Preparation: Suspend the alkyne (1.0 eq) and target organic azide (1.05 eq) in a 1:1 mixture of

    
    -BuOH and deionized H₂O (0.2 M).
    
  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) in a minimum amount of water. Add Sodium Ascorbate (15 mol%). The solution will turn from blue to colorless/pale yellow, indicating the formation of active Cu(I).

  • Reaction: Transfer the Cu(I) solution to the main flask. Stir vigorously at room temperature for 12 hours. The biphasic nature ensures the Cu(I) is stabilized at the aqueous-organic interface[3].

  • Self-Validation Checkpoint:

    • Visual: The product will often precipitate directly out of the

      
      -BuOH/H₂O mixture as a clean solid.
      
    • Analytical: ¹H NMR of the crude solid will show the appearance of a distinct triazole proton singlet far downfield at ~8.0–8.5 ppm.

Protocol C: Chemoselective Suzuki-Miyaura Coupling (Bromide Functionalization)

Objective: Cross-couple the aryl bromide while leaving the terminal alkyne unreacted.

  • Preparation: Combine the substrate (1.0 eq), Arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) in a flask.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). The water is strictly required to dissolve the base and activate the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat to 80 °C.

  • Self-Validation Checkpoint:

    • Analytical: TLC (Hexanes/EtOAc 9:1) will show a new spot. Crucially, ¹H NMR must show the retention of the terminal alkyne proton at ~3.2 ppm, alongside the appearance of new aromatic protons from the coupled boronic acid.

Section 5: Mechanistic Causality of Solvent Polarity

Mechanism Start Pd(0) Catalyst + Substrate Branch1 Non-Polar Solvent (e.g., THF) Start->Branch1 Branch2 Polar Aprotic Solvent (e.g., DMF) Start->Branch2 Mech1 Slow Oxidative Addition to C-Br Fast Transmetalation at Alkyne Branch1->Mech1 Mech2 Fast Oxidative Addition to C-Br Enhanced Ionization Branch2->Mech2 Out1 Chemoselective Cross-Coupling Mech1->Out1 Out2 Oligomerization / Homocoupling Mech2->Out2

Caption: Mechanistic causality of solvent polarity in Pd-catalyzed cross-coupling reactions.

References

  • Benchchem.2-Bromo-1-ethynyl-4-methoxybenzene.
  • RSC Publishing.Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC (National Institutes of Health).Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents.
  • MDPI.Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2.

Sources

temperature optimization for Sonogashira coupling of 2-Bromo-4-ethynyl-1-methoxybenzene

[1]

Welcome to the Advanced Synthesis Support Module. You are working with This compound (also known as 2-bromo-1-ethynyl-4-methoxybenzene).[1] This is a bifunctional monomer . It contains both a nucleophile (terminal alkyne) and an electrophile (aryl bromide) on the same scaffold.[1]

This duality creates a critical thermodynamic challenge: Chemoselectivity vs. Polymerization.

This guide replaces generic advice with specific, temperature-dependent protocols to control the reactivity of this specific substrate.

Module 1: The Critical Decision (Temperature & Selectivity)

Q: Why is my reaction turning into a black, insoluble tar instead of the desired product? A: You have likely triggered uncontrolled step-growth polymerization .[1] Because your molecule has both a "head" (alkyne) and a "tail" (bromide), it can react with itself.[1]

  • The Cause: Reaction temperatures >50°C often activate the aryl bromide bond (C-Br), allowing it to couple with the alkyne of a neighboring molecule.[1]

  • The Fix: If your goal is cross-coupling with an external partner, you must operate in the Kinetic Selectivity Zone (20°C – 40°C) .[1]

Q: I want to couple the alkyne terminus with an external Aryl Iodide. What is the optimal temperature? A: 23°C (Room Temperature).

  • Mechanism: Aryl iodides undergo oxidative addition to Pd(0) roughly

    
     to 
    
    
    times faster than aryl bromides.[1] At room temperature, standard catalysts (e.g., Pd(PPh
    
    
    )
    
    
    Cl
    
    
    ) will activate the external Ar-I exclusively, leaving your internal Ar-Br intact.[1]
  • Protocol Adjustment: If conversion is slow at 23°C, do not heat. Instead, add CuI (5 mol%) to accelerate the transmetallation step, or switch to a more labile catalyst source like Pd

    
    (dba)
    
    
    / AsPh
    
    
    .[1] Heating to force the reaction will activate your internal bromide and ruin the selectivity.

Q: I actually want to polymerize this to make Poly(phenylene ethynylene) (PPE). What temp do I need? A: 60°C – 80°C.

  • Mechanism: To form the polymer, you need to force the Pd catalyst to insert into the stronger Ar-Br bond.[1] This requires overcoming a higher activation energy barrier.

  • Optimization: Use a sealed tube or reflux in Toluene/Diisopropylamine. The elevated temperature ensures the cycle repeats efficiently to build chain length.

Module 2: Visualizing the Reactivity Landscape

The following decision tree illustrates how temperature dictates the fate of this compound.

Sonogashira_OptimizationSubstrateSubstrate:This compoundGoal_SelectGoal: Selective Coupling(React Alkyne ONLY)Substrate->Goal_Select External Ar-I presentGoal_PolyGoal: Polymerization(React Alkyne + Bromide)Substrate->Goal_Poly No external partnerTemp_LowZone 1: Kinetic ControlTemp: 20°C - 35°CGoal_Select->Temp_Low REQUIREDTemp_HighZone 2: Thermodynamic DriveTemp: 60°C - 90°CGoal_Select->Temp_High AVOIDGoal_Poly->Temp_High REQUIREDExt_PartnerExternal Partner:Aryl Iodide (Ar-I)Temp_Low->Ext_PartnerResult_PolyProduct: Conjugated Polymer(PPE)Temp_High->Result_Poly Step-GrowthResult_MessRisk: Oligomers/Tar(If Temp >45°C without control)Temp_High->Result_Mess UncontrolledResult_CrossProduct: Cross-Coupled Alkyne(Ar-Br remains intact)Ext_Partner->Result_Cross High Selectivity

Caption: Figure 1. Temperature-dependent reaction pathways. Low temperature preserves the Ar-Br bond for orthogonal functionalization; high temperature activates it for polymerization.[1]

Module 3: Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion at RT. Should I increase the temperature? A: No. Increasing temperature risks activating the Ar-Br bond. Diagnosis: The stall is likely due to catalyst poisoning or Glaser coupling (homocoupling of alkynes due to oxygen).[1] Corrective Actions:

  • Degas Vigorously: Oxygen promotes Glaser coupling (Alkyne-Alkyne dimerization), consuming your starting material.[1] Sparge with Argon for 20 mins.

  • Boost the Copper: Add a fresh portion of CuI (2 mol%).[1]

  • Change Base: Switch from Et

    
    N to the stronger Piperidine or Pyrrolidine. These secondary amines accelerate the transmetallation step at room temperature [1].
    

Q: Can I couple the Bromide end while leaving the Alkyne end free? A: Not directly. If you attempt to react the Ar-Br end with an external alkyne, you must heat the reaction (>60°C).[1] At this temperature, the free alkyne on your substrate will compete, leading to a mixture of cross-coupling and self-polymerization.[1] Solution: You must protect the terminal alkyne (e.g., with a Trimethylsilyl (TMS) group) before attempting to react the bromide.[1]

Q: I see a "dimer" peak in my LC-MS (Mass ~420). What is it? A: This is the Glaser Homocoupling Product .

  • Structure: Ar-C≡C-C≡C-Ar.[1]

  • Cause: Trace oxygen in the solvent.

  • Fix: Ensure your solvent (DMF or THF) is anhydrous and degassed.[1] Add a reducing agent like Sodium Ascorbate (rare in organic solvent) or simply ensure strict inert atmosphere.[1]

Module 4: Optimized Protocols
Protocol A: Chemoselective Alkyne Functionalization (Target: Reacting with Ar-I)

Use this to attach the molecule to another scaffold without polymerizing.[1]

ParameterSpecificationReason
Temperature 23°C (RT) Prevents Ar-Br activation.[1]
Solvent THF / Et

N (1:1)
Solubilizes the organic substrate; amine acts as base/ligand.[1]
Catalyst Pd(PPh

)

Cl

(2 mol%)
Robust, standard catalyst.[1] Avoid bulky ligands that might activate Ar-Br.[1]
Co-Catalyst CuI (1-2 mol%)Essential for RT reactivity.[1]
Partner Aryl Iodide (1.1 equiv)Must be an Iodide to react faster than the internal Bromide.[1]

Step-by-Step:

  • Charge flask with this compound (1.0 eq), Aryl Iodide (1.1 eq), and Pd(PPh

    
    )
    
    
    Cl
    
    
    (0.02 eq).[1]
  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed THF and Etngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    N via syringe.
    
  • Add CuI (0.02 eq) last against a counter-flow of Argon (CuI is air-sensitive in solution).[1]

  • Stir at 23°C for 4-12 hours. Monitor by TLC/LCMS.

Protocol B: Controlled Polymerization (Target: PPE Synthesis)

Use this to create the conjugated polymer.[1]

ParameterSpecificationReason
Temperature 70°C Required to activate Ar-Br oxidative addition.
Solvent Toluene / Diisopropylamine (3:[1]1)High boiling point; DIPA reduces de-bromination side reactions.[1]
Catalyst Pd(PPh

)

(3 mol%)
Pd(0) source initiates the cycle faster than Pd(II).[1]
Concentration 0.1 MHigh concentration favors step-growth polymerization.[1]
References
  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link[1]

  • Bunz, U. H. F. (2000).[1] Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605-1644.[1] Link[1]

  • Nagy, Z., et al. (2012).[1] Continuous Process for the Sonogashira Coupling of 1-Bromo-4-ethynylbenzene. Organic Process Research & Development, 16(5), 976–981.[1] Link[1]

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Bromo-4-ethynyl-1-methoxybenzene (CAS: 859211-28-2), also known as 2-bromo-4-ethynylanisole, is a critical halogenated intermediate used primarily in Sonogashira cross-coupling reactions and click chemistry to construct complex conjugated systems.

The precise characterization of this compound presents unique analytical challenges:

  • Isotopic Complexity: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinct 1:1 doublet pattern that must be resolved.
  • Regioisomerism: Distinguishing it from its isomer, 4-bromo-2-ethynyl-1-methoxybenzene, requires high-resolution separation.

  • Ionization Efficiency: The lack of strong basic or acidic sites makes standard ESI-LC-MS less sensitive compared to electron ionization (EI).

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal workflow for purity analysis and structural validation.

Comparative Analysis: GC-MS vs. LC-MS[1][2]

Method A: GC-MS (Electron Ionization) — The Gold Standard

For small, non-polar, halogenated aromatics like this compound, GC-MS with Electron Ionization (EI) is the industry benchmark. The compound’s volatility allows it to traverse the GC column without derivatization, and the high-energy EI source (70 eV) generates a reproducible fragmentation fingerprint essential for structural confirmation.

  • Key Advantage: Unambiguous identification via spectral library matching and distinct isotope patterns.

  • Key Limitation: Requires the sample to be dry and free of non-volatile salts.

Method B: LC-MS (APCI/ESI) — The Process Alternative

LC-MS is generally secondary for this specific analyte due to poor ionization efficiency in Electrospray Ionization (ESI). The methoxy and ethynyl groups are weak proton acceptors. However, Atmospheric Pressure Chemical Ionization (APCI) in positive mode offers a viable alternative for analyzing reaction mixtures where the compound is dissolved in non-volatile solvents.

  • Key Advantage: Compatible with aqueous/organic reaction matrices; no need for drying.

  • Key Limitation: Lower sensitivity; formation of adducts (

    
    , 
    
    
    
    ) can complicate quantification.
Performance Matrix
FeatureGC-MS (EI)LC-MS (APCI/ESI)
Ionization Suitability Excellent (Universal for volatiles)Fair (Requires APCI or dopants)
Structural Data High (Rich fragmentation)Low (Mostly molecular ion)
Isomer Resolution High (Capillary column separation)Medium (C18 column separation)
Sensitivity (LOD) < 10 pg~ 1 ng (APCI)
Sample Prep Dissolve in DCM/HexaneDissolve in MeOH/AcN

Detailed Mass Spectral Data (GC-MS)

The following data represents the standard fragmentation pattern observed under 70 eV Electron Ionization.

Molecular Formula:


Molecular Weight:  211.06  g/mol  (average)[1]
Isotope Pattern & Key Fragments[4][5]
m/z (Mass-to-Charge)Relative AbundanceAssignmentMechanistic Insight
210 / 212 100% / 98%

Molecular Ion. The 1:1 doublet confirms the presence of one Bromine atom.
195 / 197 ~60%

Demethylation. Loss of the methyl radical from the methoxy group (typical of anisoles).
167 / 169 ~30%

Ring Contraction. Subsequent loss of carbon monoxide from the phenoxy cation.
131 ~45%

Dehalogenation. Loss of the bromine radical, leaving the ethynyl-anisole cation.
88 ~20%

Benzyne Derivative. Deep fragmentation of the aromatic core.

Visualization of Fragmentation Pathways[5]

The following diagram illustrates the mechanistic degradation of this compound inside the EI source.

FragmentationPathway M Molecular Ion [M]+ m/z 210 / 212 (1:1 Doublet) Frag1 [M - CH3]+ m/z 195 / 197 (Methoxy cleavage) M->Frag1 - •CH3 (15 Da) Frag2 [M - Br]+ m/z 131 (C9H7O+) M->Frag2 - •Br (79/81 Da) Frag3 [M - CH3 - CO]+ m/z 167 / 169 (Ring Contraction) Frag1->Frag3 - CO (28 Da) Frag4 Benzyne Fragment m/z 88 Frag2->Frag4 - C2H3O•

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway showing the primary loss of methyl and bromine radicals.

Recommended Experimental Protocols

Protocol A: GC-MS Quality Control (Recommended)

This protocol ensures separation from regioisomers and accurate purity assessment.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Instrument: Agilent 7890/5977 (or equivalent) with Split/Splitless injector.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

  • MS Source: EI mode, 230°C source temp, 150°C Quad temp. Scan range 50–350 amu.

Protocol B: LC-MS (APCI) Screening

Use this for monitoring reaction progress in polar solvents.

  • Sample Preparation: Dilute reaction aliquot to ~10 µg/mL in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 5 mins.

  • Ionization: APCI Positive Mode . (ESI is often insufficient).

    • Note: If using ESI, consider adding Silver Nitrate (

      
      ) to form stable 
      
      
      
      adducts due to the alkyne affinity.

Decision Logic for Analytical Workflow

The following flowchart guides the researcher in selecting the appropriate MS technique based on sample state and data requirements.

DecisionMatrix Start Start: Sample Type IsPure Is it a pure solid or organic solution? Start->IsPure IsAqueous Is it an aqueous reaction mix? IsPure->IsAqueous No GCMS Select GC-MS (EI) (High Res, Structural ID) IsPure->GCMS Yes (Recommended) IsAqueous->GCMS No (Extract into DCM first) LCMS Select LC-MS (APCI) (Process Monitoring) IsAqueous->LCMS Yes

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Anisole and Halogenated Derivatives Fragmentation Patterns. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of ethynyl-anisole derivatives (Supplementary Information). Retrieved from

  • PubChem. Compound Summary: 2-Bromo-4-ethynylanisole (CID 1057669). Retrieved from

  • ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Guide for Halogenated Aromatics. Retrieved from

Sources

Introduction: Deciphering Molecular Structure Through Vibrational Signatures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 2-Bromo-4-ethynyl-1-methoxybenzene

This compound is a highly functionalized aromatic compound, serving as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the unique arrangement of its functional groups: a terminal alkyne for coupling reactions, a bromine atom for further substitutions, and a methoxy group influencing the ring's electronics.[1][3] Infrared (IR) spectroscopy is an indispensable first-pass analytical technique for confirming the identity and purity of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a distinct "fingerprint" directly related to the molecule's functional groups and overall structure.[4][5]

This guide provides a detailed analysis of the expected IR spectrum of this compound. As a Senior Application Scientist, my objective is not merely to list peak positions, but to explain the rationale behind the spectral features. We will dissect the spectrum by comparing it to simpler, related molecules to understand how each functional group contributes to the final spectral signature. This comparative approach offers researchers a robust framework for interpreting their own experimental data with confidence.

Experimental Protocol: Acquiring a High-Quality Spectrum

For a solid organic compound like this compound, the choice of sampling technique is critical to obtaining a clean, interpretable spectrum. While methods like Nujol mulls or KBr pellets are common, they can introduce artifacts; Nujol has its own C-H absorption bands, and KBr pellets can be affected by moisture.[6][7]

The Thin Solid Film method is often superior as it yields a neat spectrum of the compound without interfering substances.[6][8] The causality behind this choice is simple: by dissolving the compound in a volatile solvent and evaporating it on an IR-transparent salt plate, we are left with only the analyte in the path of the IR beam.

Step-by-Step Methodology for Thin Solid Film Preparation
  • Sample Dissolution: Dissolve 5-10 mg of this compound in a few drops of a volatile solvent (e.g., methylene chloride or diethyl ether).[6] The solvent must be volatile enough to evaporate quickly and not leave a residue.

  • Plate Application: Using a pipette, apply a single drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will be deposited on the plate.[6]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and record the spectrum.

  • Optimization: If the absorption peaks are too intense (saturating the detector), the film is too thick. Clean the plate with solvent and prepare a new film using a more dilute solution.[8] If the peaks are too weak, add another drop of the original solution to the existing film and re-evaporate the solvent.[8]

This protocol is a self-validating system; the quality of the resulting spectrum (i.e., strong, non-saturated peaks) directly confirms the successful preparation of the sample film.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_opt Optimization Loop s1 Dissolve 5-10 mg of sample in volatile solvent s2 Apply one drop of solution to salt plate s1->s2 s3 Evaporate solvent to form a thin film s2->s3 s4 Place plate in FTIR spectrometer s3->s4 s5 Record Spectrum s4->s5 s6 Analyze Spectrum Quality s5->s6 s7 Peaks too strong? s6->s7 s8 Peaks too weak? s7->s8 No s11 Clean plate and restart s7->s11 Yes s8->s5 No (Optimal) s10 Add more solution to plate s8->s10 Yes s9 Dilute original solution s9->s2 s10->s3 s11->s9

Caption: Workflow for IR sample preparation using the Thin Solid Film method.

Spectral Analysis of this compound

The IR spectrum can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9] The former contains characteristic, high-energy vibrations (stretches), while the latter contains complex bending vibrations unique to the molecule as a whole.

The key to interpretation is to systematically identify the absorptions associated with each functional group present in the molecule.

G cluster_groups Key Functional Groups cluster_peaks Characteristic IR Vibrations mol This compound g1 Terminal Alkyne (-C≡C-H) g2 Aromatic Ring (Substituted Benzene) g3 Aryl Ether (Ar-O-CH3) g4 Aryl Halide (Ar-Br) p1a ≡C-H Stretch (~3300 cm⁻¹) g1->p1a p1b C≡C Stretch (2100-2140 cm⁻¹) g1->p1b p2a Aromatic C-H Stretch (>3000 cm⁻¹) g2->p2a p2b Aromatic C=C Stretch (1500-1600 cm⁻¹) g2->p2b p3a Asymmetric C-O-C Stretch (~1250 cm⁻¹) g3->p3a p3b Symmetric C-O-C Stretch (~1040 cm⁻¹) g3->p3b p4a C-Br Stretch (515-690 cm⁻¹) g4->p4a

Caption: Logical breakdown of the molecule into functional groups and their IR signatures.
Table 1: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300Strong, Sharp≡C-H StretchTerminal Alkyne[10][11][12]
3100-3000Medium-WeakC-H StretchAromatic Ring[4][13][14]
3000-2850MediumC-H StretchMethoxy (-OCH₃) Group[4][15]
2140-2100Weak-MediumC≡C StretchTerminal Alkyne[16][17][18]
~1600 & ~1500MediumC=C In-Ring StretchAromatic Ring[4][13][16]
~1250StrongAsymmetric Ar-O-C StretchAryl Ether[19][20]
~1040MediumSymmetric Ar-O-C StretchAryl Ether[19][20]
900-675StrongC-H Out-of-Plane BendAromatic Ring[4][16]
700-610Strong, Broad≡C-H BendTerminal Alkyne[10]
690-515Medium-StrongC-Br StretchAryl Bromide[4]

Comparative Analysis: Isolating Functional Group Contributions

To truly understand the spectrum, we compare it with molecules that contain subsets of its functional groups. This allows us to pinpoint the spectral contributions of the ethynyl and bromo substituents.

  • Alternative 1: 4-Ethynylanisole. This molecule removes the bromine atom, allowing us to see the spectrum of the ethynyl-substituted anisole core. Its spectrum is expected to be very similar to our target molecule, but will lack the C-Br stretching vibration in the low-wavenumber region.[21][22]

  • Alternative 2: 2-Bromoanisole. This molecule removes the ethynyl group. Its spectrum will lack the characteristic sharp ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹.[3][23][24] This comparison highlights the most diagnostic peaks for the alkyne functionality.

Table 2: Comparative Summary of Key IR Absorptions
Vibrational ModeThis compound (Predicted)4-Ethynylanisole[21][22]2-Bromoanisole[23][24]
≡C-H Stretch ~3300 cm⁻¹~3300 cm⁻¹Absent
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
Aliphatic C-H Stretch 3000-2850 cm⁻¹3000-2850 cm⁻¹3000-2850 cm⁻¹
C≡C Stretch 2140-2100 cm⁻¹2140-2100 cm⁻¹Absent
Aromatic C=C Stretch ~1600, ~1500 cm⁻¹~1600, ~1500 cm⁻¹~1600, ~1500 cm⁻¹
Asymmetric Ar-O-C Stretch ~1250 cm⁻¹~1250 cm⁻¹~1250 cm⁻¹
C-Br Stretch 690-515 cm⁻¹Absent690-515 cm⁻¹

Field-Proven Insights and Interpretation

For the drug development professional, rapid and accurate confirmation of structure is paramount. When analyzing the IR spectrum of this compound, the most telling features are the two peaks related to the terminal alkyne.

  • The ≡C-H Stretch (~3300 cm⁻¹): This peak is typically strong and noticeably sharp.[10][12] Its presence is a highly reliable indicator of a terminal alkyne, as the O-H stretches that appear in this region are characteristically broad due to hydrogen bonding.[12]

  • The C≡C Stretch (2140-2100 cm⁻¹): This absorption is in a relatively "quiet" region of the spectrum where few other functional groups absorb.[10] While its intensity can be variable, its presence is strong confirmatory evidence.[12][18] The intensity is generally stronger for terminal alkynes compared to internal ones due to a greater change in dipole moment during the vibration.[16][18]

The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-ether C-O stretch.[19] The presence of the bromine atom is best confirmed by peaks in the lower fingerprint region (<700 cm⁻¹), though this area can be complex due to overlapping C-H out-of-plane bending vibrations.[4]

Conclusion

The infrared spectrum of this compound is rich with information, providing clear, distinct signatures for each of its key functional groups. The most diagnostic peaks for researchers to focus on for rapid identification are the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹. By comparing the experimental spectrum to the data presented in this guide and to the spectra of simpler analogues like 4-ethynylanisole and 2-bromoanisole, scientists can confidently verify the structure of this versatile synthetic building block. This analytical rigor is a foundational step in ensuring the integrity of subsequent research and development efforts.

References

  • Williamson, K. L., & Masters, K. M. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 341. Available at: [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Department of Chemistry. Available at: [Link]

  • University of Michigan. Table of Characteristic IR Absorptions. Available at: [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • University of Puget Sound. Table of IR Absorptions. Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. [Video]. YouTube. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Department of Chemistry. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Chemistry Analytical Lab. Available at: [Link]

  • LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromoanisole. PubChem Compound Database. Available at: [Link]

  • ChemTalk. IR Spectrum Table of IR Spectroscopy Values. Available at: [Link]

  • University of Wisconsin-Madison. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Department of Chemistry. Available at: [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]

  • Bakke, B. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Available at: [Link]

  • University of Colorado Boulder. IR Chart. Department of Chemistry. Available at: [Link]

  • ResearchGate. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Department of Chemistry. Available at: [Link]

  • Wikipedia. 2-Bromoanisole. Available at: [Link]

  • SpectraBase. 2-Bromoanisole. Wiley. Available at: [Link]

  • Appr-tech. This compound. Available at: [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. 1-Ethynyl-4-methoxybenzene. PubChem Compound Database. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry, 12(45), 9144-9149. Available at: [Link]

  • PubChemLite. This compound (C9H7BrO). Available at: [Link]

  • PubChemLite. 2-bromo-1-ethynyl-4-methoxybenzene (C9H7BrO). Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

Sources

cost-benefit analysis of using 2-Bromo-4-ethynyl-1-methoxybenzene in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Strategic Utilization of 2-Bromo-4-ethynyl-1-methoxybenzene in Medicinal Chemistry

Executive Summary: The Orthogonal Advantage

In the landscape of high-throughput synthesis and fragment-based drug discovery (FBDD), This compound (CAS: 859211-28-2) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its electronic and steric orthogonality : it possesses an electron-rich anisole core decorated with two distinct reactive handles—an aryl bromide and a terminal alkyne.

This guide analyzes the cost-benefit ratio of integrating this pre-functionalized building block versus synthesizing it in situ. While the upfront commercial cost is higher than raw commodity chemicals, our analysis demonstrates that for multi-step convergent synthesis, the "Buy" strategy reduces total process time by ~40% and increases overall yield by mitigating non-selective side reactions associated with cheaper di-halogenated precursors.

Technical Profile & Reactivity Matrix

FeatureSpecificationSynthetic Implication
Core Structure 1-Methoxy-2-bromo-4-ethynylbenzeneElectron-rich arene (Anisole derivative).
Handle A (C-2) Aryl Bromide (-Br)Less Reactive. Requires Pd-catalysis (Suzuki/Buchwald) or Lithium-Halogen exchange. Stable to mild Cu-catalyzed conditions.
Handle B (C-4) Terminal Alkyne (-C≡CH)Highly Reactive. Active in Sonogashira couplings (w/ Aryl Iodides) and CuAAC "Click" chemistry.
Directing Group Methoxy (-OMe)Ortho/Para director.[1] Enhances solubility in organic solvents compared to naked halo-benzenes.

Comparative Analysis: Make vs. Buy

The central decision for process chemists is whether to purchase this intermediate or synthesize it from 2-Bromo-4-iodoanisole .

Scenario A: In-House Synthesis (The "Make" Route)

To synthesize the target, one must exploit the reactivity difference between Aryl-I and Aryl-Br.

  • Step 1: Selective Sonogashira coupling of 2-Bromo-4-iodoanisole with Trimethylsilylacetylene (TMSA).

  • Step 2: Deprotection of the TMS group using

    
     or TBAF.
    

Hidden Costs of "Making":

  • Selectivity Risks: While Iodine is more reactive, minor amounts of bis-coupling (reacting at the Bromine) occur, requiring difficult chromatographic separation.

  • Atom Economy: The TMS group is a waste product.

  • Time: Two reaction steps + two workups + one purification = ~3–4 days.

Scenario B: Direct Acquisition (The "Buy" Route)

Purchasing the target allows for immediate deployment in orthogonal coupling sequences.

Cost-Benefit Data Table:

MetricRoute A: In-House Synthesis Route B: Commercial Acquisition
Starting Material Cost Low (

) (2-Bromo-4-iodoanisole is commodity)
High (

)
Reagent Overhead High (Pd catalyst, TMS-acetylene, TBAF, Solvents)None
FTE Time (Labor) ~24 Hours (Setup, Monitor, Purify)~0 Hours
Yield Risk Moderate (60-75% over 2 steps)Low (Guaranteed purity >97%)
Impurity Profile Contains traces of Pd and bis-alkynylated byproductsClean (Standard commercial specs)
Verdict Viable only for >100g scale where labor costs dilute.Superior for Discovery/Pre-clinical (<50g) due to speed and reliability.

Experimental Protocol: Orthogonal Chemoselectivity

The true value of this compound is its ability to undergo sequential functionalization . The following protocol demonstrates a "Site-Selective Sonogashira" followed by a "Suzuki Coupling," validating the stability of the bromo-group during the first step.

Workflow Logic
  • Reaction 1 (C-4 Alkyne): Coupling with an Aryl Iodide. The terminal alkyne reacts; the Aryl-Br is inert under these mild conditions.

  • Reaction 2 (C-2 Bromide): Coupling with a Boronic Acid. The Aryl-Br is activated under higher heat/stronger catalyst.

Step-by-Step Methodology

Step 1: Chemoselective Sonogashira Coupling

  • Reagents: this compound (1.0 equiv), 4-Nitroiodobenzene (1.1 equiv),

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent: THF/Et3N (1:1).

  • Procedure:

    • Charge a flame-dried flask with the alkyne and aryl iodide under Argon.

    • Add degassed THF/Et3N.

    • Add catalysts (

      
       and 
      
      
      
      ) last to initiate.
    • Stir at Room Temperature for 4 hours. (Note: Low temp preserves the Ar-Br bond).

    • Validation: TLC will show consumption of the iodide. The Ar-Br remains intact because oxidative addition into Ar-Br is slow at RT compared to the copper-mediated alkyne cycle.

    • Workup: Filter through Celite, concentrate, and flash chromatography (Hexanes/EtOAc).

Step 2: Suzuki-Miyaura Coupling (Activating the Bromide)

  • Substrate: Product from Step 1.

  • Reagents: Phenylboronic acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Dissolve the Step 1 product and boronic acid in solvent.

    • Add base and catalyst.[2][3]

    • Heat to 80°C for 12 hours. (Heat is required to activate the sterically hindered ortho-bromo group).

    • Workup: Standard aqueous extraction and purification.

Visualization of Workflows

Diagram 1: The "Make vs. Buy" Decision Tree

This diagram illustrates the operational complexity gap between the two strategies.

MakeVsBuy Start Need: this compound Precursor Start: 2-Bromo-4-iodoanisole Start->Precursor Route A: Make Vendor Vendor Purchase Start->Vendor Route B: Buy Step1 Reaction: Sonogashira w/ TMS-Acetylene (Risk: Bis-coupling) Precursor->Step1 Step2 Purification 1 (Column Chromatography) Step1->Step2 Step3 Deprotection (TBAF/Base) Step2->Step3 Step4 Purification 2 (Remove TMS byproducts) Step3->Step4 Target Ready-to-Use Intermediate Step4->Target Yield: ~65% Time: 3 Days Vendor->Target Yield: 100% Time: 0 Days

Caption: Operational comparison showing the multi-step burden of synthesis versus direct acquisition.

Diagram 2: Orthogonal Reactivity Pathway

This diagram maps the chemoselective utility of the molecule in drug scaffold construction.

OrthogonalPath Core This compound (Dual Handles) AlkyneRxn Step 1: Alkyne Functionalization (Room Temp) Core->AlkyneRxn Conditions1 Conditions: Ar-I, Pd/Cu, Amine (Sonogashira) OR Azide (Click) AlkyneRxn->Conditions1 Intermediate Intermediate Scaffold (Ar-Br intact) AlkyneRxn->Intermediate Selective C-C Bond BromoRxn Step 2: Bromide Functionalization (High Temp) Intermediate->BromoRxn Conditions2 Conditions: Ar-B(OH)2, Pd(dppf), Base (Suzuki Coupling) BromoRxn->Conditions2 FinalProduct Tri-Substituted Drug Core BromoRxn->FinalProduct Cross-Coupling

Caption: Sequential functionalization strategy exploiting the reactivity gap between Alkyne and Bromide.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][4] Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). Product Specification: this compound.[5] Merck KGaA.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Cited for Pd-mechanism distinct from Cu-cycle).[6]

Sources

characterization of byproducts from 2-Bromo-4-ethynyl-1-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Byproduct Characterization in Reactions of 2-Bromo-4-ethynyl-1-methoxybenzene

For researchers and professionals in drug development and materials science, this compound is a valuable and versatile building block. Its structure, featuring both an aryl bromide and a terminal alkyne, presents two distinct and highly reactive sites for carbon-carbon bond formation.[1] This dual functionality allows for its strategic use in convergent synthetic strategies, enabling the construction of complex molecular architectures.[1]

However, the very reactivity that makes this compound so useful also opens the door to a variety of potential side reactions. A thorough understanding of these alternative pathways and the resulting byproducts is critical for optimizing reaction yields, simplifying purification processes, and ensuring the integrity of the final target molecule. This guide provides an in-depth comparison of common reaction pathways, an analysis of their associated byproducts, and detailed experimental protocols to help researchers navigate the synthetic challenges.

The Sonogashira Coupling: The Intended Pathway and Its Primary Competitor

The most common transformation involving this compound is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a new carbon-carbon bond between the aryl bromide (an sp² carbon) and a terminal alkyne (an sp carbon), or conversely, between the molecule's own terminal alkyne and an aryl or vinyl halide.[2][3] While highly efficient, the reaction is notoriously susceptible to a significant side reaction: the homocoupling of the terminal alkyne.

The Major Byproduct: Glaser-Hay Homocoupling

The primary and most frequently encountered byproduct in Sonogashira reactions is the symmetrical 1,3-diyne, formed from the oxidative homocoupling of two molecules of the terminal alkyne.[4][5] This side reaction, often referred to as Glaser or Hay coupling, is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[2][5][6]

Causality of Homocoupling: The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2] While this intermediate is essential for the Sonogashira cycle via transmetalation to the palladium center, it can also undergo oxidation (often facilitated by atmospheric oxygen) to produce the homocoupled diyne dimer.[6][7][8] This not only consumes the valuable alkyne starting material but also complicates purification, as the dimer often has similar chromatographic properties to the desired product.

Sonogashira_vs_Glaser_Coupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Byproduct) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-C≡CR' ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Desired Product (Ar-C≡CR') ArPdAlkyne->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Deprotonation (H-C≡CR') CuAcetylide->ArPdX Provides Acetylide for Transmetalation Diyne Diyne Byproduct (R'-C≡C-C≡C-R') CuAcetylide->Diyne Oxidative Dimerization (O₂) SM1 Starting Materials: This compound (Ar-X) + Terminal Alkyne (H-C≡CR') SM1->Pd0 SM1->CuX

Caption: Competing Sonogashira (desired) and Glaser (byproduct) pathways.

Comparative Analysis of Reaction Conditions

The ratio of the desired cross-coupled product to the homocoupled diyne is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on byproduct formation, based on established principles in the field.

ParameterCondition A (High Byproduct Risk)Condition B (Minimized Byproduct)Rationale for Minimizing Byproducts
Atmosphere Aerobic (Air)Inert (Nitrogen or Argon)Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[2][5]
Copper Catalyst High Loading (>5 mol%)Low Loading (1-2 mol%) or Copper-FreeExcess copper(I) increases the concentration of the copper acetylide, favoring the bimolecular homocoupling pathway.[4]
Alkyne Addition All at once (high initial conc.)Slow addition via syringe pumpKeeping the instantaneous concentration of the terminal alkyne low disfavors the second-order homocoupling reaction relative to the cross-coupling.[4]
Base Weak or hindered amineStrong, unhindered amine (e.g., Diethylamine)The base must be strong enough to deprotonate the alkyne efficiently to form the acetylide for both pathways. Solvent choice is also key.[2][9]

Alternative Protocols and Their Byproduct Profiles

To circumvent the persistent issue of homocoupling, several alternative protocols have been developed. The most prominent among these is the elimination of the copper co-catalyst.

Copper-Free Sonogashira Coupling

This approach eliminates the primary catalyst for Glaser coupling, thereby drastically reducing or completely preventing the formation of the diyne byproduct.[4][10]

  • Advantages : Significantly cleaner reaction profile with respect to homocoupling, simplifying purification. This is especially beneficial when the alkyne substrate is precious.[5]

  • Disadvantages : The reaction rates can be significantly slower, particularly for less reactive aryl bromides compared to aryl iodides.[2] This may necessitate higher temperatures, longer reaction times, or the use of more sophisticated and expensive palladium catalysts and ligands, which can introduce their own stability issues and byproducts.

  • Common Byproducts : In copper-free systems, the primary "byproduct" is often unreacted starting material due to incomplete conversion. At higher temperatures, thermal decomposition of the catalyst or substrates can occur. Protodebromination (replacement of the bromine with a hydrogen atom) can also be a minor side reaction.

Other Potential Reaction Pathways and Byproducts

While the Sonogashira coupling and its associated homocoupling are the most common reactions, the functionalities of this compound allow for other transformations.

  • Suzuki-Miyaura Coupling : The aryl bromide can participate in Suzuki coupling with an organoboron reagent. In this context, the ethynyl group is typically tolerated. Potential byproducts are often related to the boronic acid, including homocoupling of the boronic acid (forming a biaryl) or protodeboronation.[11]

  • Diels-Alder Reaction : The electron-rich ethynyl group can act as a dienophile in a [4+2] cycloaddition with a suitable diene, forming a new six-membered ring.[12][13] Byproducts in this reaction are typically related to regioselectivity or stereoselectivity, or side reactions if performed at very high temperatures.

  • Dehalogenation : Under certain reductive conditions (e.g., presence of a hydrogen source and an active catalyst), the aryl bromide can be reduced, leading to the formation of 1-ethynyl-4-methoxybenzene.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Impure Product CheckByproduct Identify Major Byproduct (GC-MS, NMR) Start->CheckByproduct Diyne Diyne Homocoupling (Glaser Byproduct) CheckByproduct->Diyne Diyne Detected UnreactedSM High % of Unreacted Starting Material CheckByproduct->UnreactedSM Starting Material Dominant Other Other Byproducts (e.g., Protodebromination) CheckByproduct->Other Other Sol_Diyne1 Switch to Inert Atmosphere (N₂ or Ar) Diyne->Sol_Diyne1 Sol_Diyne2 Reduce CuI Loading (e.g., to 1 mol%) Diyne->Sol_Diyne2 Sol_Diyne3 Add Alkyne Slowly (Syringe Pump) Diyne->Sol_Diyne3 Sol_Diyne4 Use Copper-Free Protocol Diyne->Sol_Diyne4 Sol_SM1 Increase Temperature Sol_SM2 Increase Catalyst Loading Sol_SM3 Switch to More Active Catalyst/Ligand System

Caption: A decision-making workflow for troubleshooting byproduct formation.

Experimental Corner: Protocols and Characterization

Trustworthy protocols are self-validating. The following methods provide a starting point for the synthesis and analysis of products derived from this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure and may require optimization.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Solvent and Base Addition : Add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 5 mL) via syringe.[4]

  • Alkyne Addition : Add the coupling partner terminal alkyne (1.2 mmol) to the reaction mixture via syringe. For minimizing homocoupling, this addition should be done slowly over several hours using a syringe pump.

  • Reaction Monitoring : Stir the reaction at room temperature or gentle heat (40-50 °C). Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[4] Wash the filtrate with a saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Comparative Copper-Free Sonogashira Coupling
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent and Base Addition : Add degassed solvent (e.g., DMF, 5 mL) and a degassed amine base (e.g., piperidine or triethylamine, 3.0 mmol).

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol) to the mixture.

  • Reaction and Monitoring : Heat the reaction (typically 80-100 °C). Monitor as described in Protocol 1. Note that reaction times will likely be longer.

  • Work-up and Purification : Follow the same procedure as Protocol 1, omitting the ammonium chloride wash as no copper salts are present.

Characterization of Byproducts
  • TLC Analysis : The homocoupled diyne byproduct is typically less polar than the starting alkyne but may have a similar polarity to the desired cross-coupled product, often appearing as a close-running spot.

  • GC-MS Analysis : Mass spectrometry is definitive for identification. The homocoupled byproduct of this compound would have an M+ corresponding to the dimer minus two protons.

  • ¹H NMR Spectroscopy : The most telling feature of the homocoupled diyne is the absence of the terminal alkyne proton signal (typically a singlet around 3-3.5 ppm) and the maintenance of symmetry in the aromatic region if the starting material itself is homocoupled.

Conclusion and Recommendations

The primary challenge in reactions of this compound is controlling the competition between the desired cross-coupling and undesired homocoupling pathways. For researchers aiming for high purity and yield, the following recommendations are key:

  • Prioritize an Inert Atmosphere : Rigorously excluding oxygen is the most critical step in suppressing Glaser-Hay coupling in copper-catalyzed systems.[2][5]

  • Consider Copper-Free Systems : For valuable or complex alkynes where material loss to dimerization is unacceptable, copper-free protocols are the superior choice, despite potentially requiring more optimization of reaction time and temperature.[10]

  • Control Reagent Stoichiometry and Addition : When using copper-catalyzed systems, minimizing the copper loading and employing slow addition of the terminal alkyne can significantly shift the reaction equilibrium towards the desired cross-coupled product.[4]

By understanding the mechanistic origins of these byproducts and employing the comparative strategies outlined in this guide, researchers can unlock the full synthetic potential of this versatile building block.

References

  • The Sonogashira Coupling. (n.d.). University of Rochester.
  • Troubleshooting guide for Sonogashira coupling failures. (2025). BenchChem.
  • 2-Bromo-1-ethynyl-4-methoxybenzene. (n.d.). BenchChem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. ACS Publications. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Indian Academy of Sciences.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed, 70(11), 4393-6. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. B P International.
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved from [Link]

Sources

Publish Comparison Guide: Synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical validation and performance comparison of synthetic routes to 2-Bromo-4-ethynyl-1-methoxybenzene (also identified as 3-bromo-4-methoxyphenylacetylene).

Executive Summary

This compound is a high-value orthogonally functionalized scaffold. Its structural utility lies in the reactivity differential between the terminal alkyne (ready for "click" chemistry or Sonogashira coupling) and the aryl bromide (reserved for subsequent cross-coupling).[1]

This guide compares the two dominant synthetic strategies:

  • The Chemoselective Sonogashira Route: Exploits the reactivity gap between aryl-iodide and aryl-bromide.

  • The Homologation Route (Seyferth-Gilbert/Corey-Fuchs): Converts a commercially available aldehyde precursor directly to the alkyne.

Recommendation: For laboratory-scale synthesis (<10g) requiring high purity, the Seyferth-Gilbert Homologation (Method B) is superior due to mild conditions and avoidance of heavy metal contamination in the final step. For industrial scale-up, the Sonogashira Route (Method A) offers better atom economy, provided the specific di-halo precursor is accessible.

Route Analysis & Technical Comparison

Method A: Chemoselective Sonogashira Coupling (The "Subtractive" Approach)

This route relies on the kinetic preference of Palladium(0) to undergo oxidative addition with Aryl-Iodides over Aryl-Bromides.

  • Precursor: 2-Bromo-4-iodo-1-methoxybenzene.

  • Mechanism: Pd-catalyzed cross-coupling with Trimethylsilylacetylene (TMSA), followed by desilylation.

  • Critical Control Point: Temperature must be kept <40°C to prevent activation of the C-Br bond, which would lead to polymerization or oligomerization.

Method B: Seyferth-Gilbert Homologation (The "Additive" Approach)

This route constructs the alkyne carbons from an aldehyde using the Bestmann-Ohira Reagent (BOR).

  • Precursor: 3-Bromo-4-methoxybenzaldehyde.

  • Mechanism: Base-mediated reaction of dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR) with the aldehyde.

  • Critical Control Point: The basicity of the medium (typically K₂CO₃/MeOH) must be controlled to avoid side reactions, though this substrate is generally robust.

Comparative Data Table
MetricMethod A: Sonogashira (Selective)Method B: Seyferth-Gilbert (BOR)Method C: Corey-Fuchs
Starting Material 2-Bromo-4-iodoanisole3-Bromo-4-methoxybenzaldehyde3-Bromo-4-methoxybenzaldehyde
Step Count 2 (Coupling + Deprotection)1 (One-pot)2 (Dibromide formation + Elimination)
Overall Yield 75 - 85%88 - 92% 60 - 70%
Reagent Cost High (Pd catalyst + TMSA)Moderate (BOR)Moderate (CBr₄ + n-BuLi)
Safety Profile Good (Standard Schlenk)Excellent (Ambient temp)Poor (Requires cryogenic n-BuLi)
Impurity Profile Trace Pd/Cu, HomocouplingPhosphorus byproductsBromo-alkyne side products

Strategic Visualization

The following diagram illustrates the divergent workflows for the two primary methods.

SyntheticRoutes cluster_A Method A: Chemoselective Sonogashira cluster_B Method B: Seyferth-Gilbert Homologation Target TARGET: This compound PrecursorA 2-Bromo-4-iodoanisole IntermA TMS-Protected Alkyne PrecursorA->IntermA Step 1 IntermA->Target Step 2 StepA1 Pd(PPh3)2Cl2, CuI TMS-Acetylene, Et3N (Kinetic Selection I > Br) StepA2 K2CO3, MeOH (Deprotection) PrecursorB 3-Bromo-4-methoxybenzaldehyde PrecursorB->Target Direct Conversion StepB1 Bestmann-Ohira Reagent K2CO3, MeOH, RT (One-Pot)

Figure 1: Comparison of Chemoselective Sonogashira (Left) and Seyferth-Gilbert Homologation (Right) pathways.

Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling

Best for: Large-scale synthesis where the di-halo precursor is available.

Reagents: 2-Bromo-4-iodoanisole (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (solvent/base).

  • Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times.

  • Dissolution: Add 2-Bromo-4-iodoanisole (e.g., 5.0 g) and Et₃N (50 mL). Degas by bubbling Argon for 15 mins.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.

  • Coupling: Add TMS-acetylene dropwise via syringe. Stir at Room Temperature (20-25°C) for 4-6 hours.

    • Note: Do not heat. Heating triggers coupling at the bromine site.

  • Workup: Filter off ammonium salts. Concentrate the filtrate. Purify the TMS-intermediate via short silica plug (Hexanes).

  • Deprotection: Dissolve intermediate in MeOH/THF (1:1). Add K₂CO₃ (1.5 equiv). Stir 1h. Aqueous workup and recrystallization/column chromatography yields the target.

Protocol B: Seyferth-Gilbert Homologation (Recommended)

Best for: High purity, speed, and avoiding heavy metals.

Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 equiv), Bestmann-Ohira Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), Methanol.

  • Preparation: Dissolve 3-Bromo-4-methoxybenzaldehyde (e.g., 2.15 g, 10 mmol) in dry Methanol (40 mL).

  • Activation: Add K₂CO₃ (2.76 g, 20 mmol). Cool the mixture to 0°C.

  • Addition: Add Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (2.3 g, 12 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–8 hours. Monitor by TLC (Aldehyde spot disappearance).

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Result: White to pale yellow solid. Yield typically >90%.[3]

Mechanistic Validation (Seyferth-Gilbert)

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a diazo-intermediate that undergoes a Wolff rearrangement-like process.

Mechanism Aldehyde Aldehyde (Precursor) Betaine Betaine Intermediate Aldehyde->Betaine + BOR BOR Bestmann-Ohira Reagent (Anion) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane DiazoAlkene Diazoalkene Oxaphosphetane->DiazoAlkene - Phosphate Carbene Alkylidene Carbene DiazoAlkene->Carbene - N2 Target Terminal Alkyne (Product) Carbene->Target 1,2-H Shift

Figure 2: Mechanistic flow of the Bestmann-Ohira reaction converting aldehyde to alkyne.

References

  • BenchChem. 2-Bromo-1-ethynyl-4-methoxybenzene - Product Description and Applications. Retrieved from

  • Shabeer, M. (2019).[4] Synthesis and biological evaluation of cadiolide analogues. (Doctoral Dissertation, Universidade Federal de Minas Gerais).[4] Contains experimental procedure for 3-bromo-4-methoxyphenylacetylene via Bestmann-Ohira reagent.[4] Retrieved from

  • ChemicalBook. Synthesis of 2-bromo-1-iodo-4-methoxybenzene. Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Selectivity. Retrieved from

  • Alfa Chemistry. Corey-Fuchs Reaction: Mechanism and Protocols. Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a key reagent in organic synthesis, particularly for constructing complex molecular architectures in medicinal chemistry and materials science, 2-Bromo-4-ethynyl-1-methoxybenzene (CAS No. 859211-28-2) is a valuable laboratory chemical.[1] However, its utility is matched by its potential hazards. Proper handling and disposal are not merely procedural formalities; they are integral to laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this halogenated aromatic compound, grounded in established safety principles.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of its safe management. This compound is classified as hazardous, necessitating careful handling to mitigate exposure risks. The primary hazards are summarized below.

PropertyValueCitation
CAS Number 859211-28-2[2]
Physical Form Solid
GHS Pictogram

Signal Word Warning
Hazard Statements H302, H315, H319, H335
Hazard Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4]

The presence of a bromine atom classifies this compound as a halogenated organic substance .[5][6] This classification is the single most important factor determining its disposal pathway, as environmental regulations mandate strict segregation and specific treatment methods for halogenated waste.[7][8][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to establish a safe working environment.

Engineering Controls : All handling of this substance, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5][10] Ensure that an eyewash station and safety shower are readily accessible.[10]

Required Personal Protective Equipment (PPE) :

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.[5][11]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[5]

  • Body Protection : A lab coat must be worn to protect against skin exposure.[5][11]

  • Respiratory Protection : Under normal use in a fume hood, a respirator is not typically required. However, if vapors or dust are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[11][12][13]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and compliance. The primary directive is to manage it as halogenated organic waste .

cluster_0 Disposal Workflow gen Generate Waste (e.g., residual solid, contaminated materials) identify Identify as Halogenated Organic Waste gen->identify container Select Designated, Compatible 'Halogenated Waste' Container identify->container labeling Affix 'Hazardous Waste' Label & List Chemical Name container->labeling add Transfer Waste into Container & Secure Lid Immediately labeling->add store Store in Secondary Containment in a Satellite Accumulation Area (SAA) add->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation (The Critical First Step) This is the most crucial step in the disposal process. Halogenated and non-halogenated waste streams must be kept separate.[5][7]

  • Causality : Mixing halogenated compounds into a non-halogenated solvent waste container contaminates the entire volume. This forces the entire container to be treated via high-temperature incineration, a more complex and significantly more expensive disposal method.[6][14][15]

  • Action : Designate a specific waste container exclusively for "Halogenated Organic Waste."[5][7] Never mix this compound waste with non-halogenated solvents like acetone, ethanol, or hexane.[15]

Step 2: Container Selection and Preparation Use a chemically compatible, leak-proof container in good condition.[5][7]

  • Materials : Glass or high-density polyethylene (HDPE) containers are suitable.[5]

  • Lid : The container must have a secure, threaded, vapor-tight cap to prevent spills and the escape of fumes.[5][7]

Step 3: Waste Accumulation and Labeling Proper labeling is a regulatory requirement and essential for safety.

  • Action : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[7][16]

  • Content : Clearly write the full chemical name, "this compound," and list any other chemical constituents with their approximate percentages.[14][15] Do not use abbreviations or chemical formulas.[7]

  • Procedure : Keep the container closed at all times except when actively adding waste.[7][17] Do not overfill; leave at least 10% headspace to allow for expansion.[17]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container at or near the point of generation in a designated SAA.[14][17]

  • Secondary Containment : The container must be placed within a larger, chemically resistant tray or tub to contain any potential leaks.[17]

  • Incompatibles : Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents.[18]

Step 5: Arranging for Final Disposal Laboratory personnel are responsible for waste until it is collected by trained professionals.

  • Action : Once the container is full or has reached the institutional time limit for accumulation, submit a pickup request through your EHS department.[11][17]

  • Ultimate Disposal : The ultimate disposal of halogenated organic waste is handled by licensed hazardous waste facilities, typically via high-temperature incineration.[14] Do not attempt to dispose of this chemical by any other means.[6][14][18]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

cluster_1 Spill Response Decision Tree cluster_small cluster_large spill Spill Occurs assess Assess Spill Size & Risk spill->assess ppe Don Appropriate PPE assess->ppe Small evacuate Evacuate Immediate Area assess->evacuate Large contain Cover/Contain with Inert Absorbent Material ppe->contain collect Collect Material into a Sealed Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon alert Alert Colleagues & PI evacuate->alert call Call EHS / Emergency Response alert->call

Caption: Decision workflow for spill response.

For Small, Manageable Spills:

  • Alert & Secure : Alert personnel in the immediate area. Restrict access to the spill.[5][11]

  • Ventilate : Ensure the area is well-ventilated using the chemical fume hood.[5][11]

  • Absorb : Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder.[4][11][18]

  • Collect : Carefully scoop the absorbed material and any contaminated debris into a designated, sealed container for hazardous waste disposal.[5][11][18]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[11][14]

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate : Immediately evacuate all personnel from the area and secure the entrance.[11][18]

  • Alert : Notify your supervisor and colleagues.

  • Call for Help : Contact your institution's EHS or emergency response team immediately.[5][14] Do not attempt to clean up a large spill yourself.

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 . PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Hazardous Substance Fact Sheet - Bromobenzene . New Jersey Department of Health. [Link]

  • Hazardous Substance Fact Sheet - Bromine . New Jersey Department of Health. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • This compound . Appretech. [Link]

  • 2-Bromo-1-ethyl-4-methoxybenzene | C9H11BrO | CID 59138196 . PubChem, National Center for Biotechnology Information. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) . Carl ROTH. [Link]

  • 1-Ethynylcyclohexanol . Organic Syntheses. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . Washington State Department of Ecology. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • This compound (C9H7BrO) . PubChemLite. [Link]

  • Organic Solvents - 7.2 . University of Tennessee, Knoxville - Environment, Health and Safety. [Link]

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide . Columbia University Environmental Health & Safety. [Link]

  • Ethidium Bromide Disposal . University of Pittsburgh Environmental Health and Safety. [Link]

Sources

Personal protective equipment for handling 2-Bromo-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, PPE, and Operational Guide for 2-Bromo-4-ethynyl-1-methoxybenzene

Executive Summary & Chemical Profiling

This compound (CAS: 859211-28-2) is a highly versatile, bifunctional building block widely utilized in drug discovery, materials science, and step-growth polymerization ()[1]. Featuring both an aryl bromide and a terminal alkyne, it is a prime candidate for orthogonal cross-coupling reactions, such as the Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. However, the dual reactivity of the terminal alkyne and the halogenated aromatic ring necessitates strict safety protocols to prevent toxic exposure and the formation of explosive intermediates.

Mechanistic Hazard Assessment

As a Senior Application Scientist, I emphasize that safety protocols must be built on chemical causality, not just compliance. Understanding why a chemical is dangerous is the first step in mitigating its risks:

  • Halogenated Aromatic Toxicity: The brominated methoxybenzene scaffold is a known tissue irritant. It can cause contact dermatitis, ocular damage (GHS H315, H319), and acts as a respiratory irritant upon inhalation of its vapors or dust (H335)[3].

  • Terminal Alkyne Reactivity & Metal Acetylides: The terminal alkyne proton is weakly acidic. In the presence of heavy metal salts (e.g., Cu⁺, Ag⁺, Hg²⁺) and a base, it readily forms metal acetylides ()[4]. Crucially, isolated and dry heavy metal acetylides are highly shock-sensitive and can detonate violently [4].

  • The Sonogashira Paradox: If copper acetylides are explosive, why is copper safely used in Sonogashira couplings? The safety relies entirely on catalytic kinetics. In a properly executed reaction, the copper acetylide is a transient intermediate that is immediately consumed via transmetalation to the palladium catalyst. Danger only arises if the reaction is starved of palladium (allowing copper acetylides to accumulate) or if the reaction mixture is allowed to evaporate to dryness without proper quenching.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of this compound, the following PPE is mandatory for all handling, weighing, and operational procedures.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Double gloving recommended; minimum 0.11 mm thickness).Prevents dermal absorption of halogenated aromatics, mitigating severe skin irritation (H315).
Eye Protection Splash-proof chemical safety goggles.Protects against accidental splashes of the compound and basic amine solvents during reaction setup (H319).
Respiratory Certified Fume Hood (Face velocity >100 fpm).Extracts volatile alkyne vapors and prevents inhalation of respiratory irritants (H335).
Body Protection Flame-resistant lab coat (e.g., Nomex) and full-length pants.Provides a thermal and chemical barrier against potential flash fires associated with alkyne reactivity.

Operational Workflow: Safe Sonogashira Coupling Protocol

The following step-by-step methodology ensures the safe utilization of this compound while preventing the dangerous accumulation of metal acetylides.

Step 1: Anaerobic Preparation

  • Method: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat for 3 cycles).

  • Causality: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling). This not only reduces your product yield but consumes the alkyne, leaving unreacted copper in the system to potentially form stable, hazardous complexes.

Step 2: Reagent Loading (Order is Critical)

  • Method: In the fume hood, add this compound (1.0 equiv), the aryl halide partner (1.1 equiv), and Pd(PPh₃)₄ (5 mol%). Do not add CuI yet.

  • Causality: Segregating the copper catalyst until the system is fully solvated and purged prevents localized high concentrations of copper acetylides from forming.

Step 3: Solvation and Copper Addition

  • Method: Add degassed solvent (e.g., THF) and an amine base (e.g., Triethylamine). Finally, add CuI (2 mol%) against a positive flow of Argon.

  • Causality: The amine base deprotonates the alkyne and simultaneously acts as a stabilizing ligand for the transient copper species. Keeping CuI strictly catalytic (≤ 2 mol%) ensures that even in the worst-case scenario, the absolute mass of any formed acetylide remains well below critical detonation thresholds.

Step 4: Reaction Quenching (Safety Critical)

  • Method: Upon completion (monitored via TLC/LC-MS), quench the reaction by pouring the mixture into a vigorously stirring solution of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: The NH₄Cl heavily chelates the copper ions, breaking down any residual copper acetylides safely in the aqueous phase and neutralizing the basic amine.

Waste Disposal & Management Plan

Improper disposal of alkyne-copper mixtures is a leading cause of laboratory accidents.

  • Halogenated Organic Waste: All organic extracts containing unreacted this compound or its brominated derivatives must be segregated into clearly labeled Halogenated Organic Waste containers.

  • Aqueous Heavy Metal Waste: The aqueous layer from the NH₄Cl quench contains complexed copper. It must be disposed of as Heavy Metal Aqueous Waste. Never mix this stream with basic or sulfide-containing waste, which could precipitate reactive copper species.

Workflow Visualization

SafetyWorkflow Start 1. Material Receipt & Storage (Inert Atmosphere, 2-8°C) PPE 2. PPE Verification (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 3. Fume Hood Preparation (Face velocity >100 fpm) PPE->Hood Reaction 4. Reaction Setup (Catalytic Cu only, Anaerobic) Hood->Reaction Warning CRITICAL HAZARD Avoid dry accumulation of Cu/Ag acetylides Reaction->Warning Quench 5. Reaction Quenching (Aqueous NH4Cl chelation) Reaction->Quench Warning->Quench Waste 6. Waste Segregation (Halogenated Organic Waste) Quench->Waste

Workflow for the safe handling, reaction setup, and disposal of this compound.

References

  • American Elements. "this compound | CAS 859211-28-2." American Elements Materials Science Toolbox. Available at:[Link]

  • The Journal of Organic Chemistry. "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." ACS Publications. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.